Kaempferol-7,4'-dimethyl ether
Description
3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been reported in Spiranthes vernalis, Aleuritopteris formosana, and other organisms with data available.
Properties
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)17-16(20)15(19)14-12(18)7-11(22-2)8-13(14)23-17/h3-8,18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBAXKKOXPLOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165751 | |
| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-33-6 | |
| Record name | Kaempferol-7,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIHYDROXY-4',7-DIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4D3RA49HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on Kaempferol-7,4'-dimethyl ether: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-7,4'-dimethyl ether, a naturally occurring O-methylated flavonol, is a derivative of kaempferol, a flavonoid widely recognized for its antioxidant and anti-inflammatory properties. This compound, also known by its IUPAC name 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one, has been isolated from various plant species, including Alpinia flabellata and Zingiber mekongense, as well as being a component of bee glue.[1] Its structural modifications, specifically the methylation at the 7 and 4' positions, influence its physicochemical properties and may modulate its biological activity, making it a compound of significant interest for research and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a flavone backbone with hydroxyl groups at positions 3 and 5, and methoxy groups at positions 7 and 4'.
Chemical Identifiers:
-
IUPAC Name: 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one[1][2]
-
CAS Number: 15486-33-6[3]
-
Molecular Formula: C₁₇H₁₄O₆[3]
-
SMILES: COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Weight | 314.29 g/mol | [3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform, dimethyl sulfoxide (DMSO), and ether; sparingly soluble in water. | [4] |
| Purity | Min. 95 Area-% (commercially available) | [3] |
Spectral Data
| Spectral Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on the A and B rings, methoxy group protons, and hydroxyl protons. The specific chemical shifts and coupling constants would be required for unambiguous structure elucidation. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons. The chemical shifts would be indicative of the substitution pattern on the flavonoid core. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+• would be expected at m/z 314. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids, leading to fragments representing the A and B rings.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching of the ether and hydroxyl groups. For kaempferol, characteristic peaks are observed around 3427 cm⁻¹ (phenolic O-H), 1613 cm⁻¹ (C=O), and 2954/2850 cm⁻¹ (C-H stretching).[6] |
| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For kaempferol, these are observed at approximately 267 nm (Band II, corresponding to the A-ring) and 368 nm (Band I, corresponding to the B-ring).[7] The methylation at the 7 and 4' positions in this compound would be expected to cause a slight shift in these absorption maxima. |
Experimental Protocols
Proposed Isolation from Natural Sources
General Protocol for Flavonoid Isolation:
-
Extraction: The dried and powdered plant material (e.g., rhizomes of Zingiber mekongense) is subjected to extraction with a suitable solvent, such as 60% ethanol, by maceration at room temperature.[8]
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The flavonoid-rich fraction is then subjected to a series of chromatographic techniques for purification.
-
Column Chromatography (CC): Initial separation can be performed on a silica gel or MCI gel column, eluting with a gradient of solvents (e.g., dichloromethane:methanol:water).[8]
-
Sephadex LH-20 Chromatography: This is often used for further purification of flavonoid fractions, typically eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound can be achieved using a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Antioxidant Activity Assay: DPPH Radical Scavenging
The antioxidant activity of this compound can be evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) and then serially diluted to obtain a range of concentrations.
-
Reaction: In a 96-well plate or cuvettes, a small volume of each sample concentration is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the DPPH radical (IC₅₀ value) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity.[9][10]
Biological Activities and Signaling Pathways
While research specifically on this compound is limited, the extensive studies on its parent compound, kaempferol, provide a strong foundation for understanding its potential biological activities. The methylation of hydroxyl groups can affect the molecule's polarity, bioavailability, and interaction with biological targets.
Anti-inflammatory Activity
Kaempferol is a well-documented anti-inflammatory agent that acts through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is highly probable that this compound shares these mechanisms.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Kaempferol has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[11][12]
MAPK Signaling Pathway:
The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to a variety of external stimuli, including stress and inflammation. Activation of these pathways can lead to the production of inflammatory mediators. Kaempferol has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream inflammatory responses.
Antioxidant Activity
Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of kaempferol is well-established. This compound, having free hydroxyl groups at positions 3 and 5, is expected to retain significant antioxidant activity.[13]
Experimental Workflow Example: Investigating Anti-inflammatory Effects
The following diagram illustrates a typical experimental workflow to investigate the anti-inflammatory effects of this compound on a cellular model.
Conclusion
This compound is a promising natural product with a chemical structure that suggests significant biological activity, particularly in the realms of anti-inflammatory and antioxidant action. While direct experimental evidence for this specific compound is still emerging, the extensive knowledge of its parent compound, kaempferol, provides a strong rationale for its further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related flavonoids. Further studies are warranted to fully elucidate the specific mechanisms of action, pharmacokinetic profile, and in vivo efficacy of this compound.
References
- 1. This compound | C17H14O6 | CID 5378823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Antioxidant | Antifection | TargetMol [targetmol.com]
A Technical Guide to the Biological Activity of Kaempferol-7,4'-dimethyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Kaempferol-7,4'-dimethyl ether is an O-methylated flavonoid, a derivative of the widely studied natural flavonol, kaempferol.[1][2] It is found in various plant species, including Zingiber phillipseae.[3] While its parent compound, kaempferol, has been extensively investigated for its anti-inflammatory, antioxidant, and anticancer properties, specific research into the biological activities of this compound is less abundant. Methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids, making a direct extrapolation of activities from kaempferol to its dimethylated ether derivative speculative.
This technical guide summarizes the currently available data on the biological activity of this compound. It also provides a comprehensive overview of the activities of its parent compound, kaempferol, to offer context and suggest potential avenues for future research. Detailed experimental protocols and signaling pathway diagrams are provided to support further investigation in the field.
Part 1: Screened Biological Activities of this compound
The primary documented activities for this specific compound are in the realms of antioxidant/antimicrobial effects and general toxicity.
Data Presentation: Quantitative Activity
The following table summarizes the key quantitative data found for this compound.
| Activity Type | Assay/Model | Target Organism/System | Result | Reference |
| Antioxidant / Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 200 µg/mL | [3] |
| Antioxidant / Antimicrobial | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 225 µg/mL | [3] |
| Toxicity | Brine Shrimp Lethality Assay | Brine Shrimp (Artemia salina) | LC50: 9,732 ppm (Acute) | [3] |
| Toxicity | Brine Shrimp Lethality Assay | Brine Shrimp (Artemia salina) | LC50: 562 ppm (Toxic) | [3] |
Experimental Workflow and Protocols
The following diagram illustrates a general workflow for screening the biological activity of a natural compound like this compound.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method for determining the MIC of a compound against bacterial strains.
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Culture S. aureus and E. coli in appropriate broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.
-
Media: Sterile MHB.
-
Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader.
-
-
Assay Procedure:
-
Dilute the overnight bacterial cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.
-
Inoculate each well (except for the sterility control) with 10 µL of the standardized bacterial suspension.
-
Include controls: a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Optionally, add a viability indicator like Resazurin or measure the optical density (OD) at 600 nm using a plate reader.
-
Part 2: Biological Activities of Kaempferol (Parent Compound)
Given the limited data on the dimethylated ether, examining the activities of the parent compound, kaempferol, is crucial for predicting its potential therapeutic effects and guiding future research. Kaempferol exhibits potent antioxidant, anti-inflammatory, and anticancer properties by modulating various cellular signaling pathways.[4][5][6]
Anti-inflammatory Activity
Kaempferol mitigates inflammation by inhibiting pro-inflammatory enzymes and suppressing the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[4] This is often achieved by modulating key signaling pathways such as NF-κB and MAPKs.[4][7]
Quantitative Data: Anti-inflammatory Effects of Kaempferol
| Target/Assay | Cell/Animal Model | Effect |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | CCl4-intoxicated rats | Decreased levels |
| Pro-inflammatory Enzymes (COX-2, iNOS) | CCl4-intoxicated rats | Decreased expression |
| NF-κB p65 Activation | CCl4-intoxicated rats | Suppressed activation |
| MAPK Phosphorylation (ERK, JNK, p38) | CCl4-intoxicated rats | Suppressed phosphorylation |
| Nitric Oxide (NO) Production | LPS-stimulated J774/RAW264.7 cells | Inhibited synthesis[8] |
Signaling Pathway: NF-κB Inhibition
Kaempferol can inhibit the NF-κB pathway, a central regulator of inflammation. Upon stimulation (e.g., by LPS), IKK phosphorylates IκBα, leading to its degradation. This releases NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. Kaempferol can interfere with this cascade.
Anticancer Activity
Kaempferol has demonstrated anticancer effects across various cancer types, including breast, ovarian, and bladder cancer.[9][10] Its mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest (primarily at the G2/M phase), and inhibiting metastasis by downregulating matrix metalloproteinases (MMPs).[6][9] These effects are often mediated through the modulation of pathways like PI3K/AKT.[9][10]
Quantitative Data: Anticancer Effects of Kaempferol
| Cancer Type | Cell Line | Effect |
| Breast Cancer | MCF-7 | Decreased glucose uptake, ER stress, G2/M arrest[9] |
| Ovarian Cancer | OVCAR cells | Apoptosis induction, G2/M arrest, downregulation of MEK/ERK, AKT[9] |
| Cervical Cancer | HeLa cells | G2/M arrest, p53 activation, disruption of mitochondrial membrane potential[9] |
| Osteosarcoma | U-2 OS | Inhibition of cell growth and migration, downregulation of MMP-2, MMP-9[6] |
| Renal Cell Carcinoma | 786-O, 769-P | Inhibition of cell growth, apoptosis induction, inhibition of MMP-2[6] |
Signaling Pathway: PI3K/AKT Inhibition
The PI3K/AKT pathway is a critical pro-survival pathway often hyperactivated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn activates AKT. AKT then phosphorylates numerous downstream targets to inhibit apoptosis and promote proliferation. Kaempferol has been shown to downregulate this pathway.[9]
Antioxidant Activity
Kaempferol acts as an antioxidant through direct radical scavenging and by upregulating the cellular antioxidant defense system.[7] A key mechanism is the activation of the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7]
Quantitative Data: Antioxidant Effects of Kaempferol
| Assay/Target | Cell/Animal Model | Effect |
| DPPH Radical Scavenging | In vitro | Strong scavenging activity[11] |
| ABTS Radical Scavenging | In vitro | Strong scavenging activity[12] |
| Reactive Oxygen Species (ROS) | CCl4-intoxicated rats | Reduced ROS levels |
| Lipid Peroxidation | CCl4-intoxicated rats | Reduced lipid peroxidation |
| Nrf2 Activation | CCl4-intoxicated rats | Enhanced activation and nuclear translocation[7] |
| HO-1 Expression | CCl4-intoxicated rats | Enhanced expression[7] |
| AMPK Phosphorylation | CCl4-intoxicated rats | Upregulated phosphorylation[7] |
Signaling Pathway: Nrf2/ARE Activation
Under oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of protective enzymes. Kaempferol can promote this protective pathway.[7]
Conclusion
The available evidence indicates that this compound possesses antimicrobial and antioxidant properties, with defined toxicity limits. However, the depth of research on this specific derivative is significantly less than that of its parent compound, kaempferol. The extensive data on kaempferol's potent anti-inflammatory, anticancer, and antioxidant activities provide a strong rationale for further, more detailed investigation into this compound. Future studies should focus on its effects on specific cancer cell lines, its ability to modulate inflammatory pathways in cellular models, and its precise mechanisms of action, to determine if the beneficial properties of kaempferol are retained or enhanced by its O-methylation. The protocols and pathway diagrams presented in this guide serve as a foundation for designing such future experiments.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C17H14O6 | CID 5378823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Antioxidant | Antifection | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects and Therapeutic Potential of Kaempferol in Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 6. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity [mdpi.com]
An In-Depth Technical Guide on the Mechanism of Action of Kaempferol-7,4'-dimethyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol-7,4'-dimethyl ether, a naturally occurring O-methylated flavonoid, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its anti-inflammatory and anticancer properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound is a derivative of kaempferol, a flavonoid widely distributed in the plant kingdom. The methylation of the hydroxyl groups at the 7 and 4' positions alters its physicochemical properties, potentially enhancing its bioavailability and metabolic stability compared to its parent compound. Scientific investigations have revealed its involvement in multiple biological pathways, highlighting its potential as a therapeutic agent for various diseases. This guide will delve into the molecular mechanisms underlying its observed anti-inflammatory and anticancer effects.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production
One of the key anti-inflammatory effects of this compound is its ability to inhibit the production of nitric oxide (NO), a potent pro-inflammatory mediator. Overproduction of NO is associated with various inflammatory conditions.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. This compound has been shown to interfere with this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Anticancer Mechanism of Action
This compound exhibits promising anticancer activity through the modulation of signaling pathways that control cell proliferation, apoptosis, and survival.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane protein tyrosine phosphatase that has been implicated in the negative regulation of insulin and leptin signaling pathways. More recently, PTP1B has been identified as a novel target in cancer therapy. This compound has been identified as an inhibitor of PTP1B, suggesting a potential mechanism for its anticancer effects.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
| Biological Activity | Assay | Target | IC50 Value | Reference |
| Anti-inflammatory | Nitric Oxide Production | iNOS | Inhibition rate of 46.1% at 100 μM | [1] |
| Anticancer | Enzyme Inhibition | PTP1B | 16.92 μM | [1] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample. This protocol details the analysis of key proteins in the NF-κB pathway.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Add recombinant PTP1B enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound or a known PTP1B inhibitor (positive control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Proposed anticancer mechanism via PTP1B inhibition.
Caption: General experimental workflow for Western blot analysis.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, primarily through its anti-inflammatory and anticancer activities. Its mechanisms of action involve the modulation of critical signaling pathways such as NF-κB and the inhibition of key enzymes like PTP1B. While the current body of research provides a solid foundation, further in-depth studies, including comprehensive in vitro and in vivo models, are warranted to fully elucidate its therapeutic potential and to identify additional molecular targets. The detailed protocols and compiled data in this guide are intended to facilitate future research in this promising area of drug discovery.
References
In-Depth Technical Guide on the Anti-inflammatory Properties of Kaempferol and its Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses primarily on the well-researched anti-inflammatory properties of the flavonoid kaempferol . While the initial request specified Kaempferol-7,4'-dimethyl ether , a comprehensive search of available scientific literature did not yield sufficient in-depth, quantitative data or detailed experimental protocols specifically for this dimethylated derivative. Therefore, this guide provides a thorough overview of the anti-inflammatory mechanisms of the parent compound, kaempferol, which is expected to share pharmacological properties with its derivatives. The limited information available for kaempferol ethers and glycosides is included where possible to provide a broader context.
Executive Summary
Kaempferol, a natural flavonol found in a variety of plants, has demonstrated significant anti-inflammatory and antioxidant activities in numerous preclinical studies.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Kaempferol and its derivatives have been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and various cytokines. This document provides a detailed overview of the mechanisms of action, experimental evidence, and relevant protocols for studying the anti-inflammatory effects of kaempferol.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of kaempferol are multi-faceted, primarily involving the inhibition of the NF-κB and MAPK signaling cascades. These pathways are central to the expression of a wide array of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell proliferation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Kaempferol has been shown to interfere with this pathway at multiple points:
-
Inhibition of IκBα Phosphorylation and Degradation: Kaempferol can prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[5]
-
Suppression of NF-κB Nuclear Translocation: By preserving IκBα, kaempferol effectively blocks the translocation of the p65 and p50 subunits of NF-κB into the nucleus.[4][5]
-
Reduction of NF-κB DNA Binding Activity: Consequently, the binding of NF-κB to the promoter regions of pro-inflammatory genes is diminished.[5]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of Kaempferol.
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of stimuli, including inflammatory signals. Kaempferol has been demonstrated to suppress the phosphorylation of these key kinases, leading to the downregulation of downstream inflammatory responses.[3]
Quantitative Data on Anti-inflammatory Activity
While specific quantitative data for this compound is limited, studies on kaempferol and its other derivatives provide valuable insights into their potential potency.
| Compound | Target | Cell Line | IC50 Value | Reference |
| Kaempferol | Nitric Oxide (NO) Production | RAW 264.7 | 35.1 µg/mL | [6] |
| Kaempferol | COX-2 | RAW 264.7 | 10.2 µg/mL | [6] |
| Kaempferol-3-O-β-D-glucuronide | Nitric Oxide (NO) Production | RAW 264.7 | Data indicates significant inhibition | [7] |
| Kaempferol-7-O-β-D-glucoside | Nitric Oxide (NO) Production | RAW 264.7 | Potent inhibition observed | [8] |
| Kaempferol-7-O-β-D-glucoside | PGE2 Production | RAW 264.7 | Potent inhibition observed | [8] |
| Kaempferol-7-O-β-D-glucoside | TNF-α, IL-1β, IL-6 Production | RAW 264.7 | Potent inhibition observed | [8] |
Note: IC50 values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Experimental Protocols
The following are generalized protocols commonly used to assess the anti-inflammatory properties of compounds like kaempferol and its derivatives in vitro.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is frequently used as a model for inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Figure 2: Workflow for the determination of nitric oxide production.
Western Blot Analysis for Protein Expression
-
Principle: To determine the expression levels of key proteins in the inflammatory signaling pathways (e.g., iNOS, COX-2, p-IκBα, NF-κB p65).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).
-
Procedure:
-
Isolate total RNA from treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analyze the amplification data to determine the relative gene expression levels, often normalized to a housekeeping gene like β-actin or GAPDH.
-
Conclusion and Future Directions
Kaempferol has robust anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct and detailed experimental data for this compound remains scarce in the public domain, the extensive research on its parent compound provides a strong foundation for its potential as an anti-inflammatory agent.
Future research should focus on:
-
Dedicated Studies on this compound: Conducting comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and determine its potency relative to kaempferol.
-
Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Comparing the anti-inflammatory activities of various kaempferol derivatives to understand the influence of methylation and other structural modifications on efficacy.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-inflammatory potential of kaempferol and its derivatives. The provided protocols and mechanistic insights offer a starting point for further investigation into this promising class of natural compounds.
References
- 1. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol suppresses TLR-2 and TLR-4 coactivation by attenuation of LPS/LTA-induced inflammation and cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-oxidative and inhibitory activities on nitric oxide (NO) and prostaglandin E2 (COX-2) production of flavonoids from seeds of Prunus tomentosa Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Whitepaper: Unveiling the Anticancer Potential of Kaempferol-7,4'-dimethyl ether
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific research on the specific anticancer properties of Kaempferol-7,4'-dimethyl ether is currently limited. This guide summarizes the available data for this compound and extensively utilizes the well-researched anticancer activities of its parent compound, Kaempferol, as a predictive framework for its potential mechanisms of action, relevant experimental protocols, and implicated signaling pathways. This approach is intended to provide a comprehensive technical foundation for initiating and advancing research into the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring O-methylated flavonoid, a derivative of the widely studied flavonol, kaempferol. While the anticancer properties of kaempferol are well-documented, research into its dimethylated form is still emerging. Preliminary studies on this compound have indicated notable biological activities, including antioxidant and anti-inflammatory effects. It is also recognized as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases and certain cancers.[1][2] The structural similarity to kaempferol, combined with its own unique bioactivities, suggests that this compound holds significant promise as a potential anticancer agent.
This technical guide aims to consolidate the current understanding of this compound and to provide a comprehensive, albeit predictive, overview of its potential anticancer mechanisms by drawing parallels with the extensive research on kaempferol.[3][4]
Known Biological Activities of this compound
Direct research on this compound has highlighted the following properties:
-
Antioxidant Activity: The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress, a key factor in the initiation and progression of cancer.
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory activity. Chronic inflammation is a known driver of tumorigenesis, and its modulation is a key strategy in cancer prevention and therapy.[5][6][7]
-
Enzyme Inhibition: It has been identified as an inhibitor of PTP1B.[1] PTP1B is overexpressed in several cancers and is considered a promising target for anticancer drug development.[8][9]
These established activities provide a strong rationale for investigating its direct anticancer potential.
Potential Anticancer Mechanisms (Illustrated by Kaempferol Data)
Based on the extensive research on kaempferol, the following anticancer mechanisms are plausible for this compound and warrant investigation.
Induction of Apoptosis
Kaempferol is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[10][11] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins (Bax, Bad), downregulation of anti-apoptotic proteins (Bcl-2), release of cytochrome c from mitochondria, and activation of caspases.[11][12]
Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation resulting from a dysregulated cell cycle. Kaempferol has been shown to induce cell cycle arrest at various phases, primarily G2/M and G1, in different cancer cell types.[3][13][14] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[13][15]
Anti-Metastatic and Anti-Invasive Effects
Metastasis is the primary cause of cancer-related mortality. Kaempferol can inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and by modulating pathways involved in epithelial-mesenchymal transition (EMT).[3]
Quantitative Data on Anticancer Activity (Kaempferol as a Model)
The following tables summarize the cytotoxic effects of kaempferol on various cancer cell lines, providing a benchmark for potential studies on this compound.
Table 1: In Vitro Cytotoxicity of Kaempferol against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| MDA-MB-231 | Breast Cancer | 24.85 (µg/mL) | Not Specified | [16] |
| MDA-MB-468 | Breast Cancer | 25.01 (µg/mL) | Not Specified | [16] |
| MCF-7 | Breast Cancer | 90.28 (µg/mL) | Not Specified | [17] |
| A549 | Lung Cancer | 35.80 (µg/mL) | Not Specified | [17] |
| U-2 OS | Osteosarcoma | Not Specified | Not Specified | [3] |
| 143B | Osteosarcoma | Not Specified | Not Specified | [3] |
| HT-29 | Colon Cancer | ~60 | 72 | [13] |
| A2780/CP70 | Ovarian Cancer | Not Specified | Not Specified | [18] |
| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | [18] |
| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | [3] |
| 769-P | Renal Cell Carcinoma | Not Specified | Not Specified | [3] |
Table 2: Effect of Kaempferol on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration (µM) | Effect | Citation |
| MDA-MB-453 | Breast Cancer | 10, 50 | G2/M arrest | [14] |
| HT-29 | Colon Cancer | 0-60 | G1 and G2/M arrest | [13] |
| A2780/CP70 | Ovarian Cancer | Not Specified | G2/M arrest | [18] |
| OVCAR-3 | Ovarian Cancer | Not Specified | G2/M arrest | [18] |
| MGC-803 | Gastric Cancer | Not Specified | G2/M arrest | [19] |
| MKN-28 | Gastric Cancer | Not Specified | G2/M arrest | [19] |
| SGC-7901 | Gastric Cancer | Not Specified | G2/M arrest | [19] |
Experimental Protocols (Based on Kaempferol Studies)
The following are detailed methodologies for key experiments to assess the anticancer potential of compounds like this compound.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound, based on the known mechanisms of kaempferol.
References
- 1. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms Underlying Apoptosis-Inducing Effects of Kaempferol in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol Induces Cell Cycle Arrest in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijcmas.com [ijcmas.com]
- 18. mdpi.com [mdpi.com]
- 19. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Animal Models for Studying the Effects of Kaempferol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects. While extensive research has been conducted on kaempferol itself, studies on its specific derivatives, such as Kaempferol-7,4'-dimethyl ether, in animal models are currently limited in publicly available literature. However, the well-established animal models and protocols for kaempferol provide a robust foundation for investigating the in vivo effects of its derivatives. These models are crucial for understanding the pharmacokinetics, efficacy, and safety of these compounds before clinical translation.
This document provides detailed application notes and protocols for animal models used to study the effects of kaempferol, which can be adapted for its derivatives. The focus is on three key therapeutic areas: cancer, inflammation, and metabolic disorders.
Data Presentation: Quantitative Effects of Kaempferol in Animal Models
The following tables summarize the quantitative data from various studies on kaempferol, showcasing its therapeutic potential in different animal models.
Table 1: Anti-Cancer Effects of Kaempferol in Xenograft Models
| Cancer Type | Animal Model | Treatment Protocol | Key Quantitative Findings |
| Lung Cancer | BALB/c nude mice with A-549 xenografts | Kaempferol treatment | Significant reduction in subcutaneous xenograft volume and the number of lung metastases compared to the control group.[1] |
| Bladder Cancer | Subcutaneous xenografted mouse models | Kaempferol treatment | Significant prevention of tumor growth.[1] |
| Breast Cancer | Xenografted mouse model | Triclosan to induce tumor growth, followed by kaempferol treatment | Kaempferol pointedly suppressed triclosan-induced tumor growth.[2] |
| Cholangiocarcinoma | Subcutaneous xenograft and lung metastasis models in mice | Kaempferol treatment | Reduced tumor volume (0.15 cm³ vs. 0.6 cm³ in control) and suppressed the number and volume of lung metastasis foci.[3] |
Table 2: Anti-Inflammatory Effects of Kaempferol in Animal Models
| Inflammatory Condition | Animal Model | Treatment Protocol | Key Quantitative Findings |
| Acute and Inflammatory Pain | Male Wistar rats | Formalin test, tail-flick test | Kaempferol significantly decreased pain in both acute and inflammatory pain models.[3][4] |
| Neuroinflammation | BALB/c mice with LPS-induced inflammation | Pre-treatment with kaempferol (25, 50, or 100 mg/kg) for 7 days | Reduced production of pro-inflammatory factors (IL-1β, IL-6, TNF-α, MCP-1) and proteins (COX-2, iNOS) in brain tissues.[5] |
| Liver Inflammation | Carbon tetrachloride (CCl4)-intoxicated rats | Kaempferol administration | Suppressed levels of pro-inflammatory mediators like TNF-α, IL-1β, COX-2, and iNOS.[6] |
| Atherosclerosis | High-cholesterol-fed New Zealand White rabbits | Kaempferol (30 mg/kg, 150 mg/kg) for 6 and 10 weeks | Reduced release of TNF-α and IL-1β and down-regulated the expression of pro-atherogenic molecules. |
Table 3: Effects of Kaempferol on Metabolic Disorders in Animal Models
| Metabolic Disorder | Animal Model | Treatment Protocol | Key Quantitative Findings |
| Type 2 Diabetes | Middle-aged obese mice on a high-fat diet | Dietary intake of kaempferol (0.05% in the diet) | Significantly ameliorated hyperglycemia, hyperinsulinemia, and adverse circulating lipid profiles.[7] |
| Obesity and Metabolic Syndrome | High-fat diet-induced obese C57BL/6J mice | Kaempferol supplementation (0.02% w/w) for 16 weeks | Significant decrease in perirenal, retroperitoneal, mesenteric, and subcutaneous fat; improved overall blood lipid concentration.[8][9] |
| STZ-induced Diabetes | Streptozotocin (STZ)-induced diabetic mice | Dietary kaempferol treatment | Significantly mitigated STZ-induced hyperglycemia.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for kaempferol, which can serve as a template for studying this compound.
Protocol 1: Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in vivo.
Animal Model: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID).
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., A-549 for lung cancer, HCCC9810 for cholangiocarcinoma) under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (typically 1 x 10⁶ to 1 x 10⁷) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (length × width²)/2.
-
-
Treatment Administration:
-
Randomly assign mice to treatment and control groups.
-
Administer the test compound (e.g., Kaempferol) or vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To assess the anti-inflammatory properties of a test compound.
Animal Model: Mice (e.g., BALB/c, C57BL/6).
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Pre-treatment:
-
Administer the test compound or vehicle control to different groups of mice for a specified period (e.g., 7 days) prior to LPS challenge.
-
-
Induction of Inflammation:
-
Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
-
Sample Collection:
-
At a specific time point after LPS injection (e.g., 6, 12, or 24 hours), collect blood samples via cardiac puncture for cytokine analysis.
-
Euthanize the mice and harvest relevant tissues (e.g., brain, liver, lungs) for further analysis.
-
-
Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates using ELISA kits.
-
Perform Western blot or RT-PCR analysis on tissue homogenates to determine the expression of inflammatory proteins (e.g., COX-2, iNOS) and their respective mRNAs.
-
Protocol 3: High-Fat Diet (HFD)-Induced Obesity and Metabolic Syndrome Model
Objective: To evaluate the effects of a test compound on obesity and related metabolic dysfunctions.
Animal Model: Mice (e.g., C57BL/6J).
Procedure:
-
Dietary Induction:
-
Feed young adult mice a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
-
Treatment:
-
During the HFD feeding period, administer the test compound or vehicle control daily via oral gavage or as a dietary supplement.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor body weight and food intake weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.
-
Blood Parameters: At the end of the study, collect blood samples to measure fasting glucose, insulin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
-
Tissue Analysis:
-
Harvest tissues such as liver, adipose tissue (epididymal, subcutaneous), and skeletal muscle.
-
Perform histological analysis of the liver to assess steatosis (e.g., H&E staining, Oil Red O staining).
-
Analyze gene and protein expression of key metabolic regulators in harvested tissues.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of kaempferol are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of its derivatives.
References
- 1. The anti-inflammatory effect of kaempferol on early atherosclerosis in high cholesterol fed rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol efficacy in metabolic diseases: Molecular mechanisms of action in diabetes mellitus, obesity, non-alcoholic fatty liver disease, steatohepatitis, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferol-7,4'-dimethyl Ether: Application Notes and Protocols for Neuroprotective Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaempferol-7,4'-dimethyl ether is a derivative of the naturally occurring flavonoid, kaempferol. While research on the parent compound, kaempferol, has extensively documented its neuroprotective properties, specific data on this compound remains limited. This document provides an overview of the known information on this compound and presents a detailed framework of application notes and experimental protocols based on the well-established neuroprotective activities of kaempferol. These protocols can serve as a foundational guide for investigating the potential of this compound as a neuroprotective agent.
Introduction to this compound
This compound is an O-methylated flavonoid.[1] Limited studies have identified it as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 16.92 μM.[2] It has also been shown to inhibit the production of nitric oxide (NO), with an inhibition rate of 46.1% at a concentration of 100 μM.[2] PTP1B inhibition and reduction of NO are both mechanisms that have implications in neurodegenerative diseases and neuroinflammation, suggesting that this compound may hold therapeutic potential. However, detailed studies confirming its neuroprotective efficacy and mechanisms of action are currently lacking in published literature.
Application Notes: Neuroprotective Potential of Kaempferol (Parent Compound)
The following sections detail the established neuroprotective applications of kaempferol. These can be extrapolated to guide the investigation of this compound.
Antioxidant and Anti-inflammatory Effects
Kaempferol is a potent antioxidant and anti-inflammatory agent.[3][4] It mitigates oxidative stress by scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant defense systems.[3][5] Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory mediators and signaling pathways.[3][4][6]
Anti-apoptotic Activity
Kaempferol protects neurons from apoptosis (programmed cell death) induced by various neurotoxic stimuli.[3][7] It achieves this by modulating the expression of pro-apoptotic and anti-apoptotic proteins and inhibiting caspase activity.[7][8]
Modulation of Key Signaling Pathways
Kaempferol has been shown to modulate several signaling pathways crucial in neuronal survival and neuroinflammation.[3][9] These include:
-
NF-κB Signaling: Inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.[10]
-
MAPK Signaling: Kaempferol can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which are involved in both cell survival and apoptosis.[3][11]
-
PI3K/Akt Signaling: Activation of the PI3K/Akt pathway by kaempferol promotes neuronal survival and inhibits apoptosis.[3][12]
Quantitative Data on Kaempferol's Neuroprotective Effects
The following tables summarize representative quantitative data from studies on kaempferol, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Neuroprotective Effects of Kaempferol
| Cell Line | Insult/Model | Kaempferol Concentration | Measured Effect | Efficacy | Reference |
| HT22 | Glutamate-induced oxidative stress | 25 μM | Increased cell viability | Glutamate reduced viability to 39.94%; Kaempferol restored it to 105.18% | [13] |
| HT22 | Glutamate-induced oxidative stress | 25 μM | Reduced intracellular ROS generation | Glutamate increased ROS by 3.70-fold; Kaempferol reduced it to 0.72-fold | [13] |
| BV2 microglia | Lipopolysaccharide (LPS) | Various | Inhibition of NO production | Dose-dependent inhibition | [6] |
| PC-3 | Apoptosis Induction | Not Specified | Increased early apoptosis | 38% of cells in early apoptosis | [8] |
Table 2: In Vivo Neuroprotective Effects of Kaempferol Derivatives
| Animal Model | Insult/Model | Compound | Dosing Regimen | Measured Effect | Efficacy | Reference |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | Kaempferol-3-O-rutinoside (KRS) & Kaempferol-3-O-glucoside (KGS) | i.v. at reperfusion | Reduced brain infarct volume | Significantly attenuated | [10][14] |
| Rats | MCAO | Kaempferol-7-O-rutinoside derivative | Intragastric | Reduced neurological deficit | Significantly reduced | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of a compound like this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of a compound against toxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Cell culture medium and supplements
-
This compound (or other test compound)
-
Neurotoxin (e.g., glutamate, 6-OHDA, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induce neurotoxicity by adding the specific neurotoxin at a pre-determined optimal concentration.
-
Incubate for the required duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis and necrosis induced by a neurotoxin and the protective effect of the test compound.
Materials:
-
Neuronal cell line
-
This compound
-
Neurotoxin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Culture cells in 6-well plates and treat with the test compound and neurotoxin as described in the cell viability assay.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for Signaling Proteins
This protocol is used to determine the effect of the test compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways implicated in the neuroprotective effects of kaempferol and a general experimental workflow.
Caption: Kaempferol's Anti-Neuroinflammatory Pathway.
Caption: Kaempferol's Anti-Apoptotic Mechanism.
Caption: General Experimental Workflow for Neuroprotection.
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of this compound is currently scarce, its structural relationship to the well-studied neuroprotectant kaempferol, combined with its known inhibitory effects on PTP1B and NO production, makes it a promising candidate for further investigation. The application notes and protocols provided herein offer a robust framework for researchers to systematically evaluate its potential in various models of neurodegenerative diseases. Future studies should focus on head-to-head comparisons with kaempferol to understand the impact of the 7,4'-dimethyl ether substitution on bioavailability, blood-brain barrier permeability, and overall neuroprotective efficacy.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review [frontiersin.org]
- 6. Kaempferol exerts a neuroprotective effect to reduce neuropathic pain through TLR4/NF‐ĸB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Underlying Apoptosis-Inducing Effects of Kaempferol in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke | PLOS One [journals.plos.org]
- 11. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kaempferol Plays a Neuroprotection Role by Alleviating Oxidative Stress via AKT/Nrf2/HO-1 Pathway and Inhibiting Apoptosis in Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kaempferol attenuates the glutamate-induced oxidative stress in mouse-derived hippocampal neuronal HT22 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Kaempferol-7,4'-dimethyl ether (KDE) Extraction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction and purification of Kaempferol-7,4'-dimethyl ether (KDE), a naturally occurring O-methylated flavonoid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KDE)?
A1: this compound (KDE) is a derivative of kaempferol, a natural flavonol. In KDE, the hydroxyl groups at the 7 and 4' positions of the kaempferol structure are replaced by methoxy groups.[1] This O-methylation affects its polarity and may influence its biological activity.[2] KDE has been isolated from various plant species and is known to exhibit antioxidant and anti-inflammatory properties.[1][3]
Q2: Which extraction methods are suitable for KDE?
A2: Several methods can be employed for the extraction of flavonoids like KDE from plant materials. These include:
-
Maceration: A simple technique involving soaking the plant material in a solvent.[4]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[5]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.[6][7]
-
Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically CO2, as the solvent. This method is considered a "green" technology.[8][9]
The choice of method depends on factors such as the stability of the compound, the desired yield, and the available equipment.
Q3: What are the best solvents for extracting KDE?
A3: The choice of solvent is crucial and depends on the polarity of KDE. As a dimethylated flavonoid, KDE is less polar than its parent compound, kaempferol. Suitable solvents include:
-
Ethanol and Methanol: Often used in mixtures with water (e.g., 60-80% ethanol) for extracting flavonoids.[4][10]
-
Ethyl Acetate: A good solvent for less polar flavonoids and is often used in the purification stages.[11]
-
Dichloromethane and Chloroform: Can be used for the extraction of less polar flavonoids.[12]
It is recommended to perform preliminary tests with different solvents to determine the optimal choice for your specific plant material.
Q4: How can I quantify the amount of KDE in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods for the quantification of flavonoids like KDE.[13][14][15] These techniques allow for the separation and quantification of specific compounds in a complex mixture. A validated method with a suitable standard is necessary for accurate quantification.[13]
Q5: What are the known biological activities of KDE?
A5: KDE has been reported to exhibit several biological activities, including:
-
PTP1B Inhibition: KDE is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity.[1][3]
-
Antioxidant Activity: Like many flavonoids, KDE possesses antioxidant properties.[1]
-
Anti-inflammatory Effects: It can inhibit the production of nitric oxide (NO), suggesting potential anti-inflammatory activity.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low KDE Yield | 1. Inappropriate Solvent: The solvent may not be optimal for the polarity of KDE. 2. Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls. 3. Degradation of KDE: High temperatures or prolonged extraction times can lead to degradation.[16] 4. Improper Plant Material Preparation: Particle size may be too large, limiting solvent access. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures). 2. Method Enhancement: Consider using UAE or MAE to improve extraction efficiency.[6][17] 3. Parameter Optimization: Optimize extraction time and temperature. For heat-sensitive compounds, use lower temperatures for a longer duration or employ non-thermal methods like SFE. 4. Grinding: Ensure the plant material is finely ground to a consistent particle size. |
| Presence of Impurities in the Extract | 1. Co-extraction of other compounds: The solvent may be extracting a wide range of compounds with similar polarities. 2. Presence of Pigments (e.g., chlorophyll): Common in extracts from leaves and green plant parts. | 1. Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC for purification.[3][12][18] 2. Pre-extraction/Defatting: For non-polar impurities, a pre-extraction step with a non-polar solvent like hexane can be performed.[12] |
| KDE Degradation During Processing | 1. Exposure to High Temperatures: Flavonoids can be sensitive to heat.[16] 2. Exposure to Light: Some flavonoids are light-sensitive. 3. pH Instability: Extreme pH conditions can cause degradation. | 1. Temperature Control: Use a temperature-controlled extraction method and avoid excessive heat during solvent evaporation. 2. Light Protection: Store extracts and purified compounds in amber vials or protect them from light. 3. pH Monitoring: Maintain a neutral or slightly acidic pH during extraction and processing. |
| Difficulty in Purifying KDE | 1. Similar Polarity of Impurities: Co-elution of compounds with similar polarity during chromatography. 2. Inappropriate Stationary or Mobile Phase: The chosen chromatographic system may not be providing adequate separation. | 1. Optimize Chromatography: Experiment with different mobile phase compositions and gradients. Consider using a different stationary phase (e.g., polyamide, Sephadex).[12][19] 2. Recrystallization: If a sufficiently pure fraction is obtained, recrystallization can be attempted to obtain pure KDE. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of KDE
This protocol is a representative method adapted from procedures for other flavonoids and should be optimized for your specific application.[20][21][22]
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).
-
Extract for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 50 °C).
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <50 °C) to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography.
-
Microwave-Assisted Extraction (MAE) of KDE
This protocol is a representative method and should be optimized for your specific needs.[6][23][24]
-
Sample Preparation: Prepare the plant material as described for UAE.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 5 g) into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 80% methanol) at a specific solid-to-liquid ratio (e.g., 1:25 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W) and extraction time (e.g., 5-10 minutes).
-
The temperature will rise during the process; ensure it does not exceed the degradation temperature of KDE.
-
-
Filtration and Concentration:
-
After cooling, filter the extract and concentrate it using a rotary evaporator.
-
Purification by Column Chromatography
This is a general procedure for the purification of flavonoids.[3][18][25]
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
-
Elution:
-
Elute the column with a mobile phase of increasing polarity. For silica gel, a gradient of chloroform-methanol or ethyl acetate-hexane is common. For polyamide, ethanol-water mixtures are often used.[12]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (KDE).
-
Evaporate the solvent to obtain the purified compound.
-
Data Presentation
Table 1: Optimized Extraction Parameters for Flavonoids (Representative Data)
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Solvent | 56.74% Ethanol[20] | 78.1% Ethanol[24] | CO2 with 60% Ethanol as co-solvent[8] |
| Temperature | 74.27 °C[20] | - | 80 °C[8] |
| Time | 45.94 min[20] | 24.9 min[24] | 150 min[8] |
| Solid-to-Liquid Ratio | 1:33.69 g/mL[20] | - | - |
| Microwave Power | N/A | 559 W[24] | N/A |
| Pressure | N/A | N/A | 20 MPa[8] |
Note: These parameters are for general flavonoids and should be optimized for KDE extraction.
Table 2: HPLC and HPTLC Methods for Kaempferol Quantification (Adaptable for KDE)
| Parameter | HPLC Method | HPTLC Method |
| Stationary Phase | C18 column (4.6 x 250mm, 5μm)[13] | Silica gel 60 F254 plates[15] |
| Mobile Phase | Acetonitrile: Water with 0.1% formic acid (50:50)[13] | Toluene: ethyl acetate: formic acid (6:4:1 v/v/v)[14] |
| Flow Rate | 1 mL/min[13] | N/A |
| Detection Wavelength | 265 nm[13] | 254 nm[14] |
| Retention Time (Kaempferol) | ~6.178 min[13] | Rf ~0.91[14] |
Note: The mobile phase and detection wavelength may need to be adjusted for optimal separation and detection of KDE.
Mandatory Visualization
Below are diagrams illustrating a general experimental workflow for KDE extraction and purification, and a potential signaling pathway involving KDE.
Caption: General workflow for the extraction and purification of KDE.
Caption: KDE inhibits PTP1B, enhancing insulin signaling.
Caption: Potential inhibition of MAPK/NF-κB pathways by KDE.
References
- 1. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemisonic.com [chemisonic.com]
- 6. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 8. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. CN101941961B - Method for extracting and separating kaempferol from impatiens balsamina - Google Patents [patents.google.com]
- 13. ijariie.com [ijariie.com]
- 14. ijper.org [ijper.org]
- 15. ijpsr.com [ijpsr.com]
- 16. mdpi.com [mdpi.com]
- 17. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana [mdpi.com]
- 20. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 25. Optimization of Ultrasonicated Kaempferol Extraction from Ocimum basilicum Using a Box–Behnken Design and Its Densitometric Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Kaempferol-7,4'-dimethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol-7,4'-dimethyl ether (KDE). The information herein is designed to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KDE) and why is its solubility a concern?
A1: this compound (KDE) is a naturally occurring flavonoid, a derivative of Kaempferol, found in various plants.[1][2] Like many flavonoids, KDE is a lipophilic molecule with poor aqueous solubility, which can significantly hinder its application in in vitro studies by causing precipitation in cell culture media and inaccurate dose-response assessments.
Q2: What are the known solubility limits of KDE in common laboratory solvents?
A2: KDE exhibits poor solubility in aqueous solutions. Its solubility is significantly better in organic solvents. Specific solubility data is summarized in the table below. Note that for Kaempferol, a structurally similar compound, the solubility in DMSO is approximately 10 mg/mL and in ethanol is around 11 mg/mL.[3]
Q3: What is the recommended method for preparing a stock solution of KDE for cell culture experiments?
A3: The recommended method is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%.[4]
Q4: My KDE solution precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution, first into a smaller volume of media and then into the final volume.[4]
-
Warm the Media: Gently warming the cell culture medium to 37°C before adding the KDE stock solution can sometimes help maintain solubility.
-
Vortexing: Ensure thorough mixing by gentle vortexing or inversion immediately after adding the KDE stock to the media.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final working concentration of KDE in your experiment.
-
Use a Carrier: For particularly problematic cases, consider using solubility-enhancing carriers like cyclodextrins or formulating the KDE into a nanosuspension.
Q5: Are there more advanced methods to improve the solubility of KDE for in vitro studies?
A5: Yes, several advanced techniques can significantly enhance the aqueous solubility of flavonoids like KDE:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like KDE, forming a water-soluble complex.
-
Nanoformulations: Techniques like nanosuspension, where the compound is reduced to nano-sized particles, can increase the surface area and dissolution rate in aqueous media.
-
Phospholipid Complexes: Forming a complex of KDE with phospholipids can improve its aqueous dispersibility and bioavailability.[5]
Data Presentation
Table 1: Solubility of this compound (KDE) and Related Compounds in Various Solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 10 mg/mL (31.82 mM) | [6] |
| This compound | Ethanol | 0.5 mg/mL (1.59 mM) | [6] |
| Kaempferol | DMSO | ~10 mg/mL | [3] |
| Kaempferol | Ethanol | ~11 mg/mL | [3] |
| Kaempferol | Dimethyl Formamide | ~3 mg/mL | [3] |
| Kaempferol | Ethanol:PBS (1:4, pH 7.2) | ~0.2 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a KDE Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in in vitro cell culture assays.
Materials:
-
This compound (MW: 314.29 g/mol )[1]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Weighing KDE: In a sterile microcentrifuge tube, accurately weigh out 3.14 mg of KDE powder.
-
Adding DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the KDE powder.
-
Dissolution: Vortex the tube gently until the KDE is completely dissolved. If necessary, sonicate briefly or warm the solution to 60°C to aid dissolution.[6]
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[4][6]
Protocol 2: Preparation of a KDE-Cyclodextrin Inclusion Complex (Adapted from Kaempferol)
Objective: To enhance the aqueous solubility of KDE by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (KDE)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Molar Ratio: Determine the desired molar ratio of HP-β-CD to KDE (e.g., 1:1).
-
Dissolving HP-β-CD: Dissolve the calculated amount of HP-β-CD in a 30% ethanol-water solution.
-
Adding KDE: Add the corresponding molar amount of KDE to the HP-β-CD solution.
-
Incubation: Seal the flask and stir the mixture on a magnetic stirrer at a controlled temperature (e.g., 40°C) for 72 hours.
-
Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) to obtain a solid powder of the KDE-HP-β-CD inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A flowchart illustrating the typical experimental workflow for in vitro studies using KDE.
Caption: The inhibitory effect of KDE on PTP1B, a negative regulator of the insulin signaling pathway.
Caption: KDE can inhibit key signaling nodes in the MAPK and PI3K/Akt pathways, affecting cell proliferation and survival.
References
- 1. This compound | C17H14O6 | CID 5378823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Antioxidant | Antifection | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Kaempferol-7,4'-dimethyl ether (KDE)
Welcome to the technical support center for Kaempferol-7,4'-dimethyl ether (KDE). This resource provides essential information for researchers, scientists, and drug development professionals to ensure the stability and integrity of KDE in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (KDE) is a naturally occurring flavonoid, an O-methylated derivative of kaempferol.[1] It has been isolated from various plants and is studied for its potential antioxidant and anti-inflammatory properties.[1][2]
Q2: What are the recommended storage conditions for solid KDE?
A2: Solid KDE powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[2] For shorter periods, storage at <+8°C in a dry and dark place is also acceptable.[3]
Q3: How should I prepare stock solutions of KDE?
A3: KDE is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[4][5] For biological experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous buffer of choice for the final experimental concentration.[4][5]
Q4: How stable is KDE in solution?
A4: While specific data on the long-term stability of KDE in various solvents is limited, it is known that flavonoids, in general, can be unstable in solution.[6] It is recommended to prepare fresh solutions for each experiment or store stock solutions at -80°C for up to one year.[2] Aqueous solutions of the parent compound, kaempferol, are not recommended for storage for more than one day.[5]
Q5: What factors can affect the stability of KDE in my experiments?
A5: Several factors can influence the stability of flavonoids like KDE in solution, including:
-
pH: Alkaline conditions can promote the degradation of flavonoids.[7]
-
Temperature: Elevated temperatures can accelerate degradation.[8][9]
-
Light: Exposure to light can lead to the degradation of some flavonoids.[9][10]
-
Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation.[10]
-
Solvent: The choice of solvent can impact stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of KDE in solution. | Prepare fresh solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light and heat. |
| Loss of biological activity | KDE has degraded over time. | Verify the integrity of your KDE stock by performing a stability test (see Experimental Protocols). Consider preparing new stock solutions from solid compound. |
| Precipitation of KDE in aqueous media | Low aqueous solubility of KDE. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.1%). Use a sonicator or vortex to aid dissolution when diluting the stock solution. |
| Color change in the solution | Potential degradation of the flavonoid structure. | Discard the solution. Prepare a fresh solution and ensure proper storage conditions are maintained. |
Experimental Protocols
Protocol 1: Assessing the Stability of KDE in Solution using HPLC-UV
This protocol outlines a method to determine the stability of KDE in a specific solvent over time.
1. Materials:
- This compound (KDE)
- HPLC-grade solvent of interest (e.g., DMSO, ethanol, cell culture media)
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
- HPLC-grade acetonitrile
- HPLC-grade water with 0.1% formic acid
2. Procedure:
- Prepare a stock solution of KDE in the solvent of interest at a known concentration (e.g., 1 mg/mL).
- Divide the solution into multiple aliquots in amber vials to protect from light.
- Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot for analysis.
- Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10-60 µg/mL).[11]
- Inject the sample into the HPLC system.
- Perform the chromatographic separation using a mobile phase of acetonitrile and water with 0.1% formic acid.[11] A gradient or isocratic elution can be used.
- Detect KDE using a UV detector at its maximum absorbance wavelength (λmax), which for the parent kaempferol is around 368 nm.[12][13]
- Quantify the peak area of KDE at each time point.
- Calculate the percentage of KDE remaining relative to the initial time point (t=0).
11. Data Analysis:
- Plot the percentage of KDE remaining versus time.
- Determine the time at which a significant loss of KDE is observed.
Protocol 2: Preparation of KDE for In Vitro Cell Culture Experiments
1. Materials:
- This compound (KDE) solid
- Sterile, high-purity DMSO
- Sterile cell culture medium
- Sterile microcentrifuge tubes
2. Procedure:
- In a sterile environment, prepare a high-concentration stock solution of KDE in DMSO (e.g., 10-50 mM).
- Ensure complete dissolution by vortexing or brief sonication.
- Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
- Store the aliquots at -80°C.
- For experiments, thaw a single aliquot of the KDE stock solution.
- Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is kept constant across all treatments and is non-toxic to the cells (typically ≤ 0.1%).
- Use the freshly prepared dilutions immediately. Do not store diluted aqueous solutions.
Data Presentation
Table 1: Recommended Storage Conditions for Kaempferol and its Derivatives
| Form | Solvent | Temperature | Duration | Reference |
| Solid Powder | - | -20°C | Up to 3 years | [2] |
| In Solvent | DMSO | -80°C | Up to 1 year | [2] |
| Aqueous Solution | Ethanol:PBS (1:4) | Room Temperature | Not more than 1 day | [5] |
Table 2: Factors Influencing Flavonoid Stability
| Factor | Effect on Stability | Recommendation |
| pH | Degradation is faster in alkaline conditions. | Maintain a neutral or slightly acidic pH if possible. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures and avoid heat. |
| Light | Can cause photodegradation. | Store solutions in amber vials or protect from light. |
| Oxygen | Can lead to oxidative degradation. | Purge stock solutions with an inert gas (e.g., nitrogen or argon) before sealing. |
Visualizations
Experimental Workflow for KDE Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathway Potentially Modulated by Kaempferol Derivatives
Kaempferol and its derivatives are known to interact with various signaling pathways. One such pathway is the PTP1B inhibition pathway.
Caption: Potential inhibitory effect of KDE on the PTP1B signaling pathway.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Antioxidant | Antifection | TargetMol [targetmol.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Kaempferol | 520-18-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ijariie.com [ijariie.com]
- 12. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajpaonline.com [ajpaonline.com]
Technical Support Center: Cell Culture Experiments with Kaempferol-7,4'-dimethyl ether
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Kaempferol-7,4'-dimethyl ether who are encountering issues with cell culture contamination. Maintaining aseptic conditions is critical, as contamination can significantly alter experimental outcomes by affecting cell metabolism, growth, and viability, thereby threatening the reproducibility of your results.[1]
FAQs: Identifying and Troubleshooting Contamination
This section addresses common questions regarding the identification and management of microbial contamination in cell cultures.
Question: What are the most common types of biological contaminants in cell culture?
Answer: The most prevalent biological contaminants are bacteria, mycoplasma, yeast, molds, and viruses.[1][2][3] Cross-contamination with other cell lines is also a significant, though often overlooked, issue.[4][5] Contaminants can be introduced through various sources, including laboratory personnel, unfiltered air, contaminated reagents or media, and unclean equipment like incubators.[4][6]
Question: I see tiny moving particles between my cells and the media turned yellow and cloudy overnight. What is this?
Answer: This is a classic presentation of bacterial contamination . Key indicators include:
-
Visual Appearance: A sudden turbidity or cloudiness in the culture medium.[7]
-
pH Shift: A rapid drop in pH, causing the phenol red indicator in the medium to turn yellow.[1][6]
-
Microscopic View: Under a microscope, you will see small, granular particles, which may be rod-shaped or spherical, often exhibiting motility between your cultured cells.[1][7][8]
Question: My culture medium is slightly cloudy, and I see small, bright, budding particles under the microscope. What should I do?
Answer: These signs are characteristic of a yeast contamination .
-
Visual Appearance: The medium may remain clear initially but will become cloudy as the contamination worsens.[2][8] The pH may increase slightly in later stages.[1][2]
-
Microscopic View: Yeast appears as individual oval or spherical particles that are larger than bacteria and may be seen budding to form smaller particles.[1][8]
-
Action: The best practice is to discard the contaminated culture immediately to prevent it from spreading.[8] Thoroughly disinfect the incubator and biosafety cabinet.[8]
Question: I've noticed fuzzy, filamentous structures floating in my culture flask. What type of contamination is this?
Answer: This indicates a mold contamination .
-
Visual Appearance: Mold contamination often starts with no change in the medium's appearance but later becomes cloudy or shows visible fuzzy clumps.[8]
-
Microscopic View: Under the microscope, you will observe thin, multicellular filaments known as hyphae.[1][8] Dense clusters of spores may also be visible.[8]
-
Action: Mold is highly resistant and spreads easily through airborne spores. Discard the culture immediately. Clean the entire work area, including incubators and water baths, with a strong disinfectant.[8]
Question: My cells are growing poorly and look unhealthy, but the media is clear. What could be the cause?
Answer: This could be a mycoplasma contamination . Mycoplasma are a significant problem because they are difficult to detect visually.[9]
-
Why it's a concern: Mycoplasma lack a cell wall, making them resistant to common antibiotics like penicillin.[1][3] Their small size allows them to pass through standard sterilization filters.[3] They often do not cause turbidity or a pH change, allowing the contamination to go unnoticed while altering cell growth, metabolism, and gene expression.[1][3]
-
Detection: Since they are not visible under a standard light microscope, detection requires specific techniques such as PCR, fluorescent staining (e.g., DAPI or Hoechst), or ELISA-based kits.[2][3] Routine testing for mycoplasma is highly recommended.[3]
-
Prevention: The best prevention is to use only certified mycoplasma-free cell lines and reagents, quarantine all new cell lines upon arrival for testing, and maintain strict aseptic technique.[3]
Question: How can contamination specifically affect my experiments with this compound?
Answer: Contamination can invalidate your results in several ways:
-
Altered Cellular Response: Microbial contaminants compete for nutrients, secrete metabolic byproducts (e.g., ammonia, acids), and can induce inflammatory or stress responses in cells.[10] This changes the baseline physiology of the cells, making it impossible to determine if the observed effects are due to your compound or the contaminant.
-
Interference with Assays: Contaminants can directly interfere with experimental readouts. For example, bacteria can metabolize assay reagents like MTT, leading to false-positive results in cell viability studies.[11] Secreted proteases from contaminants could degrade antibodies used in Western blotting or flow cytometry.
-
Inaccurate Cytotoxicity Measurement: If a contaminant is slowing cell proliferation or is cytotoxic, it can mask or exaggerate the apoptotic or anti-proliferative effects of this compound.[5]
Quantitative Data Summary
The following tables summarize quantitative data for Kaempferol, the parent compound of this compound. This data is provided as a reference for expected biological activity in common cancer cell lines.
Table 1: IC50 Values of Kaempferol in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 Value (µmol/L) after 72h | Citation |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative | 43 | [12] |
| BT474 | ER-positive, HER2-amplified | > 100 |[12] |
Table 2: Induction of Apoptosis by Kaempferol | Cell Line | Compound | Concentration | Apoptosis Induction | Citation | | :--- | :--- | :--- | :--- |[13] | | PC-3 (Prostate) | Kaempferol | Not specified | 38% early apoptosis, 7.2% late apoptosis |[13] | | MDA-MB-231 (Breast) | Kaempferol | 50 µmol/L | Significant increase in nuclear fragmentation |[14] |
Detailed Experimental Protocols
Proper experimental execution is crucial. Below are standard protocols for assays commonly used to evaluate the effects of compounds like this compound.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from methodologies used to study the anti-proliferative effects of kaempferol.[12]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol allows for the analysis of protein expression levels to investigate signaling pathways affected by the compound.[13][16]
-
Protein Extraction: Treat cells with this compound, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Visual Guides: Workflows and Pathways
The following diagrams illustrate key workflows and signaling pathways relevant to contamination troubleshooting and kaempferol research.
Caption: Workflow for troubleshooting suspected cell culture contamination.
Caption: Apoptosis signaling pathways modulated by Kaempferol.[13][15][17]
Caption: The PI3K/Akt signaling pathway and its inhibition by Kaempferol.[18][19]
References
- 1. Cell contamination | Proteintech Group [ptglab.com]
- 2. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. corning.com [corning.com]
- 5. Cell Culture Troubleshooting [sigmaaldrich.com]
- 6. corning.com [corning.com]
- 7. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms Underlying Apoptosis-Inducing Effects of Kaempferol in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kaempferol induces apoptosis in ovarian cancer cells through activating p53 in the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Kaempferol-7,4'-dimethyl ether (KDE)
Welcome to the technical support center for enhancing the bioavailability of Kaempferol-7,4'-dimethyl ether (KDE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work with this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KDE) and why is its bioavailability a concern?
A1: this compound (KDE) is a naturally occurring O-methylated flavonoid, a derivative of kaempferol. Like many flavonoids, KDE exhibits poor water solubility, which is a primary obstacle to its effective oral absorption and, consequently, leads to low bioavailability. This limitation can hinder its therapeutic potential as it may not reach sufficient concentrations in the bloodstream to exert its biological effects.
Q2: What are the main strategies to enhance the oral bioavailability of KDE?
A2: The primary strategies focus on improving its solubility and dissolution rate. These include various formulation techniques such as:
-
Nanonization: Reducing the particle size to the nanometer range to increase the surface area for dissolution. This can be achieved through methods like preparing nanosuspensions.
-
Solid Dispersions: Dispersing KDE in an inert carrier matrix at the solid-state to enhance its dissolution.
-
Phospholipid Complexes: Forming a complex between KDE and phospholipids to improve its lipophilicity and membrane permeability.
-
Encapsulation in Nanocarriers: Using systems like polymeric nanoparticles, liposomes, or nanostructured lipid carriers to encapsulate KDE, thereby improving its stability and absorption.
Q3: Are there any quantitative data on how much these formulation strategies can improve the bioavailability of kaempferol and its derivatives?
A3: Yes, several studies on the parent compound, kaempferol, have demonstrated significant improvements in bioavailability with different formulations. While specific data for KDE is limited, the results for kaempferol provide a strong indication of the potential for enhancement. The following table summarizes key findings from studies on kaempferol.
Data Presentation: Bioavailability Enhancement of Kaempferol Formulations
| Formulation Type | Key Findings | Cmax Improvement (vs. Free Kaempferol) | AUC Improvement (vs. Free Kaempferol) | Absolute Bioavailability | Reference |
| Nanosuspension | Reduced particle size from 1737 nm to 426.3 nm. | Significantly Increased (P<0.05) | Significantly Increased (P<0.05) | 38.17% (vs. 13.03% for free kaempferol) | [1][2] |
| Phospholipid Complex | Enhanced hydrophilicity and dissolution rate. | ~2.75-fold increase | ~4.24-fold increase | Not Reported | [3] |
| Solid Dispersion (with Poloxamer 407) | Increased aqueous solubility by ~4000-fold. | ~2-fold increase | ~2-fold increase | Not Reported | [4] |
Note: The data presented is for the parent compound, kaempferol. Similar trends are expected for KDE, but the exact values may vary.
Troubleshooting Guides
Formulation & Characterization Issues
| Problem | Possible Causes | Suggested Solutions |
| Low Encapsulation Efficiency / Drug Loading in Nanoparticles | - Poor affinity of KDE for the polymer matrix.- Drug leakage into the external phase during preparation.- Suboptimal drug-to-polymer ratio. | - Screen different polymers to find one with better compatibility with KDE.- Optimize the preparation method (e.g., adjust the solvent/anti-solvent ratio, stirring speed).- Experiment with different drug-to-polymer ratios to find the optimal loading capacity.[5] |
| Particle Aggregation in Nanosuspensions | - Insufficient stabilizer concentration.- Inappropriate choice of stabilizer.- High surface energy of the nanoparticles. | - Increase the concentration of the stabilizer.- Use a combination of steric and electrostatic stabilizers.- Optimize the homogenization or milling process to achieve a more uniform particle size distribution. |
| Inconsistent Particle Size | - Fluctuations in processing parameters (e.g., temperature, stirring speed).- Non-uniform mixing of phases. | - Precisely control all processing parameters.- Ensure efficient and consistent mixing throughout the preparation process. |
| Low Yield of Solid Dispersion | - Loss of material during the solvent evaporation or drying process. | - Use a high-efficiency solvent recovery system.- Optimize the drying process to prevent material loss. |
In Vitro & In Vivo Experimental Issues
| Problem | Possible Causes | Suggested Solutions |
| Low Permeability in Caco-2 Assay | - Poor intrinsic permeability of the compound.- Efflux by transporters like P-glycoprotein (P-gp).- Low compound stability in the assay medium. | - Use formulation strategies to enhance solubility and permeability.- Co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm efflux.- Assess the stability of KDE in the assay medium and adjust conditions if necessary.[6] |
| High Variability in Animal Pharmacokinetic Data | - Stress-induced physiological changes in animals due to handling and dosing.- Inconsistent oral gavage technique.- Issues with blood sampling (e.g., hemolysis, clotting). | - Acclimatize animals to handling and the dosing procedure to reduce stress.[7]- Ensure consistent and proper oral gavage technique to deliver the full dose to the stomach.- Use appropriate anticoagulants and proper blood collection techniques to ensure sample quality.[8] |
| Low Recovery of KDE from Plasma Samples | - Inefficient protein precipitation.- Adsorption of the compound to labware.- Degradation of the compound during sample processing. | - Optimize the protein precipitation method (e.g., try different organic solvents).- Use low-binding tubes and pipette tips.- Process samples quickly and at low temperatures to minimize degradation. |
Experimental Protocols
Preparation of KDE Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution rate of KDE by dispersing it in a hydrophilic carrier.
Materials:
-
This compound (KDE)
-
Carrier (e.g., Polyethylene Glycol (PEG) 6000, Poloxamer 407)
-
Organic solvent (e.g., Methanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh KDE and the chosen carrier in a specific ratio (e.g., 1:1, 1:3, 1:6 by weight).
-
Dissolve both the KDE and the carrier in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent at a controlled temperature (e.g., 45°C) until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the intestinal permeability of KDE and its formulations.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer Yellow (for monolayer integrity testing)
-
KDE and its formulations
-
Analytical equipment (e.g., HPLC-UV)
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Prepare the dosing solution of KDE or its formulation in HBSS.
-
To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
After the final time point, collect samples from the apical chamber.
-
To assess monolayer integrity post-experiment, add Lucifer Yellow to the apical chamber and measure its transport to the basolateral chamber.
-
Analyze the concentration of KDE in the collected samples using a validated HPLC-UV method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of KDE.
Caption: Troubleshooting workflow for low bioavailability of KDE.
Caption: Key signaling pathways modulated by Kaempferol.
References
- 1. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and evaluation of kaempferol-phospholipid complex for pharmacokinetics and bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Technical Support Center: Kaempferol-7,4'-dimethyl ether Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol-7,4'-dimethyl ether. The information is designed to address specific issues that may arise during dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound. Based on the activity of the parent compound, kaempferol, and related flavonoids, a starting range of 0.1 µM to 100 µM is a reasonable starting point for most cell-based assays, such as cytotoxicity or anti-inflammatory assays. A logarithmic or semi-logarithmic dilution series is typically used to cover this range effectively.
Q2: I am not observing a sigmoidal dose-response curve. What are the common reasons for this?
A2: A lack of a sigmoidal curve can be due to several factors:
-
Inappropriate Concentration Range: The concentrations tested may be too high or too low to capture the full range of the response. If the curve is flat at the top or bottom, extend the concentration range in the appropriate direction.
-
Compound Insolubility: this compound is a hydrophobic molecule. At higher concentrations, it may precipitate out of the culture medium, leading to inconsistent results. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and that the final vehicle concentration in the assay is low and consistent across all wells.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a uniform single-cell suspension before seeding and optimize the seeding density for the duration of the assay.
-
Assay Incubation Time: The incubation time with the compound may be too short or too long. A time-course experiment is recommended to determine the optimal endpoint.
Q3: My dose-response data has high variability between replicates. How can I improve the reproducibility of my experiments?
A3: High variability can obscure the true dose-response relationship. To improve reproducibility:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions and reagent additions. Use calibrated pipettes and pre-wet the tips.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or high-passage cells can exhibit altered responses.
-
Reagent Consistency: Use the same batch of reagents (e.g., media, serum, assay kits) for all experiments that will be compared.
Q4: Can this compound interfere with common cell viability assays like the MTT assay?
A4: Yes, flavonoids like kaempferol and its derivatives have been reported to interfere with tetrazolium-based assays such as MTT. These compounds can directly reduce the MTT reagent, leading to a false-positive signal (increased "viability") that is independent of cellular metabolic activity. It is crucial to include a "compound only" control (wells with the compound and media but no cells) to assess the extent of this interference. If significant interference is observed, consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.
Troubleshooting Guides
Problem 1: Unexpectedly Low Potency (High IC50 Value)
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Binding to Serum Proteins | If using a high percentage of serum in your culture medium, the compound may bind to albumin and other proteins, reducing its free concentration. Consider reducing the serum percentage during the treatment period if compatible with your cell line. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms (e.g., high expression of efflux pumps). Consider using a different cell line or a cell line known to be sensitive to flavonoids. |
Problem 2: Incomplete Dose-Response Curve (No Upper or Lower Plateau)
| Possible Cause | Troubleshooting Step |
| Concentration Range Too Narrow | Widen the range of concentrations tested. If you do not see a top plateau, extend to higher concentrations. If a bottom plateau is missing, test lower concentrations. |
| Limited Compound Efficacy | This compound may only be a partial agonist or antagonist in your system, meaning it may not produce a 100% response. |
| Cytotoxicity at High Concentrations | At very high concentrations, the compound may induce non-specific toxicity, leading to a sharp drop in the response that is not related to the specific target. Monitor cell morphology for signs of toxicity. |
Quantitative Data Summary
The following tables summarize known quantitative data for this compound and its parent compound, kaempferol. This data can be used as a reference for designing experiments.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / MIC | Reference |
| PTP1B | Enzyme Inhibition | 16.92 µM | |
| S. aureus | Minimum Inhibitory Concentration | 200 µg/ml | [1] |
| E. coli | Minimum Inhibitory Concentration | 225 µg/ml | [1] |
Table 2: Reported IC50 Values for Kaempferol (Parent Compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| MCF-7 | Breast Cancer | MTT | 90.28 µg/ml | |
| A549 | Lung Cancer | MTT | 35.80 µg/ml | |
| HepG2 | Liver Cancer | MTT | Varies (time-dependent) |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of 2X concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: PTP1B Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, PTP1B enzyme solution, and the substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the compound dilutions, and the PTP1B enzyme. Incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the formation of the product (p-nitrophenol) by measuring the absorbance at 405 nm at regular intervals.
-
Data Analysis: Determine the initial reaction velocities for each compound concentration. Plot the percentage of inhibition versus the compound concentration to calculate the IC50 value.
Visualizations
Caption: General workflow for a cell-based dose-response experiment.
Caption: Troubleshooting logic for high replicate variability.
Caption: Potential signaling pathways modulated by this compound.
References
Minimizing off-target effects of Kaempferol-7,4'-dimethyl ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Kaempferol-7,4'-dimethyl ether (KDE), also known as Rhamnocitrin.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound (KDE) is a flavonoid known for its anti-inflammatory and anti-cancer properties. Its primary mechanisms of action involve the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial in regulating cell proliferation, apoptosis, and inflammation.[1]
Q2: What are the documented off-target effects of this compound?
A2: One of the known off-target effects of KDE is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 value of 16.92 μM.[2] It also exhibits antioxidant activity by scavenging DPPH radicals.[3] Additionally, it has shown activity against Staphylococcus aureus and Escherichia coli at high concentrations.[4] A comprehensive off-target profile across a broad panel of kinases and other enzymes is not publicly available, necessitating empirical determination for specific research contexts.
Q3: How can I proactively assess the off-target profile of KDE in my experimental system?
A3: To proactively assess off-target effects, it is recommended to perform a kinase selectivity profiling assay using a commercial service. These services screen your compound against a large panel of kinases to identify potential off-target interactions. Additionally, cellular thermal shift assays (CETSA) can be employed to identify target engagement in a cellular context. For a broader view, consider unbiased approaches like chemical proteomics to identify cellular binding partners.
Q4: What are some general strategies to minimize off-target effects in my experiments?
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during experiments with this compound.
Problem 1: Unexpected cell toxicity or a decrease in cell viability at concentrations intended to be non-toxic.
-
Possible Cause 1: Off-target kinase inhibition. KDE, like many flavonoids, may inhibit kinases beyond its primary targets. Inhibition of essential cellular kinases can lead to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 for cytotoxicity in your specific cell line.
-
Consult Kinase Profiling Data: If available, check if kinases essential for your cell line's survival are inhibited by KDE at the concentrations used. If not available, consider performing a kinase screen.
-
Use a Lower Concentration: If possible, lower the concentration of KDE to a range that affects the target of interest without causing widespread cytotoxicity.
-
Rescue Experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a resistant mutant of that kinase.
-
Problem 2: Inconsistent or irreproducible results between experiments.
-
Possible Cause 1: Compound Instability or Degradation. Flavonoids can be unstable in solution over time, especially when exposed to light or certain pH conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of KDE for each experiment.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Solvent Purity: Ensure the solvent used to dissolve KDE (e.g., DMSO) is of high purity and anhydrous.
-
-
Possible Cause 2: Cellular Response Variability. The expression levels of on- and off-targets can vary with cell passage number and confluency.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and narrow passage number range.
-
Control Cell Confluency: Seed cells at a consistent density to ensure they are in the same growth phase during the experiment.
-
Problem 3: Observed phenotype does not align with the known mechanism of action.
-
Possible Cause: Dominant Off-Target Effect. The observed phenotype might be due to a potent off-target effect that is more pronounced than the intended on-target activity in your specific experimental model.
-
Troubleshooting Steps:
-
Orthogonal Controls: Use a different, structurally unrelated inhibitor of the same primary target. If the phenotype is not replicated, it is likely an off-target effect of KDE.
-
Gene Silencing/Overexpression: Use siRNA or shRNA to knockdown the intended target and see if it phenocopies the effect of KDE. Conversely, overexpressing the target might rescue the phenotype.
-
Refer to Off-Target Screening Data: Analyze any available off-target screening data to identify potential alternative pathways that could be responsible for the observed phenotype.
-
Quantitative Data
| Parameter | Value | Target/Assay | Source |
| IC50 | 16.92 μM | Protein Tyrosine Phosphatase 1B (PTP1B) | [2] |
| IC50 | ~25 µM | DPPH Radical Scavenging | [2] |
| MIC | 200 μg/ml | Staphylococcus aureus | [4] |
| MIC | 225 μg/ml | Escherichia coli | [4] |
Experimental Protocols
1. Protocol for Determining On-Target and Off-Target Kinase Inhibition (In Vitro Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Materials:
-
Purified recombinant kinase (target and potential off-targets)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
In a microplate, add the kinase, the kinase-specific substrate, and the diluted KDE or control compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the specified reaction time.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each KDE concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the KDE concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Protocol for Assessing Cellular Viability and Cytotoxicity
This protocol outlines the use of a resazurin-based assay to determine the cytotoxic effects of KDE on a chosen cell line.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Positive control for cytotoxicity (e.g., staurosporine)
-
Resazurin sodium salt solution or a commercial viability reagent (e.g., alamarBlue™)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of KDE or controls. Include a "no-cell" control with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Subtract the background fluorescence from the "no-cell" control wells.
-
Calculate the percent viability for each treatment relative to the vehicle control (DMSO-treated cells).
-
Plot the percent viability against the logarithm of the KDE concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: Potential inhibitory effects of KDE on the MAPK and PI3K/Akt pathways.
Caption: Experimental workflow for assessing KDE's on- and off-target effects.
Caption: Logical workflow for troubleshooting unexpected results with KDE.
References
Validation & Comparative
A Comparative Guide to the Reproducibility of Kaempferol-7,4'-dimethyl Ether Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological assays for Kaempferol-7,4'-dimethyl ether (KDE), a naturally occurring flavonoid with demonstrated therapeutic potential. We will delve into its anticancer, anti-inflammatory, and neuroprotective activities, presenting available quantitative data, detailed experimental protocols, and a discussion on the reproducibility of these assays. This guide also compares KDE with other well-studied flavonoids to offer a broader perspective for research and development.
Overview of this compound (KDE)
This compound is a derivative of Kaempferol, a flavonoid found in many edible plants. Like its parent compound, KDE is investigated for its potential health benefits, including anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective effects.[1][2] The methylation of the hydroxyl groups at positions 7 and 4' can alter the compound's bioavailability and metabolic stability, potentially enhancing its therapeutic efficacy.
Comparative Analysis of Biological Activity
A critical aspect of preclinical drug development is the reproducibility of biological assays. Variations in experimental conditions, cell lines, and methodologies can lead to differing results. This section presents a comparative summary of the reported biological activities of KDE and related flavonoids. The scarcity of published data for KDE highlights a significant gap in the current understanding of its bioactivity and the reproducibility of its assays.
Anticancer Activity
The anticancer potential of flavonoids is a major area of research.[3][4] Assays measuring cytotoxicity and cell viability, such as the MTT assay, are commonly employed. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different compounds.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (KDE) | - | - | Data not available | - |
| Kaempferol | MDA-MB-231 (Breast Cancer) | MTT | 60.0 ± 16.3 (48h) | [5] |
| Kaempferol | MDA-MB-231 (Breast Cancer) | MTT | 204.7 ± 8.9 (24h) | [5] |
| Kaempferol | LNCaP (Prostate Cancer) | - | 28.8 ± 1.5 | [6] |
| Kaempferol | PC-3 (Prostate Cancer) | - | 58.3 ± 3.5 | [6] |
| Kaempferol | SW480, HCT116, HCT-15 (Colon Cancer) | - | ~50 | [5] |
| Kaempferol | Huh7 (Liver Cancer) | - | 4.75 | [5] |
| Quercetin | PC-3 (Prostate Cancer) | - | ~100 | [7] |
| Luteolin | PC-3 (Prostate Cancer) | - | ~100 | [7] |
Note: The wide range of IC50 values for Kaempferol across different studies and even within the same cell line (MDA-MB-231) underscores the challenges in reproducibility. Factors such as incubation time, cell passage number, and reagent concentrations can significantly influence the outcome. The lack of published IC50 values for KDE in cancer cell lines is a major knowledge gap.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases.[8] The anti-inflammatory properties of flavonoids are often assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Assay | Measurement | Result | Reference |
| This compound (KDE) | - | NO Production | Inhibition Rate | 46.1% at 100 µM | [9] |
| Kaempferol | RAW 264.7 | NO Production | - | Dose-dependent inhibition | |
| Quercetin | Human Endothelial Cells | iNOS/COX-2 Protein Level | Inhibition | Stronger than Kaempferol | [10] |
| Luteolin | RAW 264.7 | IL-6 mRNA | Inhibition | Dose-dependent |
Note: A single data point for KDE's anti-inflammatory activity is available. More comprehensive studies are needed to establish a dose-response relationship and compare its potency with other flavonoids. The differing inhibitory effects of Kaempferol and Quercetin on various inflammatory markers highlight the importance of a multi-faceted approach to assessing anti-inflammatory activity.
Neuroprotective Activity
Neurodegenerative diseases are a growing concern, and natural compounds are being explored for their neuroprotective potential.[11][12] In vitro assays often involve challenging neuronal cells with neurotoxins and measuring cell viability.
Table 3: Comparative Neuroprotective Activity
| Compound | Cell Model | Stressor | Key Finding | Reference |
| This compound (KDE) | - | - | Improves BDNF expression in vivo | [11] |
| Kaempferol | HT22 (Hippocampal Neurons) | Glutamate | Increased cell viability | [13] |
| Kaempferol | - | Ischemia-Reperfusion | Reduces brain damage | [12] |
| Quercetin | - | - | Neuroprotective effects reported | [14] |
| Luteolin | - | - | Neuroprotective effects reported |
Note: While there is in vivo evidence for KDE's neuroprotective effect, quantitative in vitro data to assess its direct neuroprotective capacity and its reproducibility is lacking.
Experimental Protocols
To promote reproducibility, detailed and standardized protocols are essential. Below are methodologies for key assays mentioned in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., KDE) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each supernatant sample.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Western Blot for NF-κB Activation
This technique is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulant (e.g., LPS). Lyse the cells to separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative amount of p65 in the cytoplasmic and nuclear fractions.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying a compound's biological activity is crucial. Flavonoids like Kaempferol and likely KDE exert their effects by modulating key signaling pathways.
References
- 1. Kaempferol and its derivatives: Biological activities and therapeutic potential [journals.muhn.edu.cn]
- 2. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol-7,4'-dimethyl Ether: A Comparative Analysis of Pro-oxidant versus Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-oxidant and antioxidant activities of Kaempferol-7,4'-dimethyl ether (KDE), a methylated derivative of the naturally occurring flavonoid, kaempferol. Due to the limited availability of direct quantitative data for KDE, this guide leverages experimental data from its well-studied parent compound, kaempferol, to provide a comparative framework. The potential influence of methylation on these activities is discussed.
Introduction
This compound (KDE) is a dimethoxyflavone derived from kaempferol, a flavonoid found in numerous plant species[1]. Like its parent compound, KDE is recognized for its potential biological activities, including antioxidant properties[2][3]. Flavonoids, in general, can exhibit a dual role, acting as antioxidants by scavenging reactive oxygen species (ROS) or as pro-oxidants, particularly in the presence of metal ions, which can induce cellular damage and apoptosis[1][4][5][6]. This dual functionality makes them intriguing molecules for therapeutic development. This guide aims to delineate the antioxidant and potential pro-oxidant characteristics of KDE, providing available experimental data and detailed methodologies for its assessment.
Antioxidant Activity
The antioxidant activity of flavonoids is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is influenced by the number and arrangement of hydroxyl groups on their core structure. While specific quantitative antioxidant data for KDE is sparse in publicly available literature, the antioxidant capacity of its parent compound, kaempferol, has been extensively evaluated using various assays. The methylation of the 7 and 4'-hydroxyl groups in KDE is expected to modulate its antioxidant activity compared to kaempferol.
Quantitative Antioxidant Data (Kaempferol as a Reference)
The following table summarizes the 50% inhibitory concentration (IC50) values for kaempferol in common antioxidant assays. These values serve as a benchmark for understanding the potential antioxidant capacity of KDE. It is hypothesized that the methylation of hydroxyl groups in KDE may decrease its hydrogen-donating ability, potentially leading to a higher IC50 value (lower antioxidant activity) in assays like DPPH and ABTS compared to kaempferol.
| Assay | Kaempferol IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| DPPH Radical Scavenging | 2.86 | - | - |
| ABTS Radical Scavenging | 3.70 | - | - |
| FRAP (Ferric Reducing Antioxidant Power) | Not typically reported as IC50 | Quercetin | Higher FRAP value indicates higher reducing power |
| Cellular Antioxidant Activity (CAA) | EC50 = ~7.74 (for kaempferol) | Quercetin | - |
Note: The data presented is for kaempferol and serves as a comparative reference for this compound. Direct experimental data for KDE is needed for a conclusive comparison.
Signaling Pathways in Antioxidant Action
Kaempferol is known to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[5][6].
Under conditions of oxidative stress, kaempferol can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for protective enzymes like heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs). While not directly studied for KDE, it is plausible that it may also influence this critical antioxidant defense pathway.
Caption: Putative modulation of the Nrf2 signaling pathway by KDE.
Pro-oxidant Activity
The pro-oxidant activity of flavonoids is a paradoxical effect that can be harnessed for therapeutic benefit, particularly in cancer therapy. This activity is often observed in the presence of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).
Mechanism of Pro-oxidant Action
Flavonoids can chelate metal ions and subsequently reduce them, generating superoxide radicals (O₂⁻). These radicals can then participate in Fenton-like reactions to produce highly reactive hydroxyl radicals (•OH), which can induce oxidative damage to DNA, lipids, and proteins, ultimately leading to apoptosis.
While there is no direct evidence for the pro-oxidant activity of KDE, studies on kaempferol have shown that it can exhibit pro-oxidant effects in the presence of Cu(II) ions, leading to DNA damage[1][4][5][6]. The methylation of the 4'-hydroxyl group in KDE might alter its metal-chelating properties and, consequently, its pro-oxidant potential.
Caption: Hypothetical pro-oxidant mechanism of KDE in the presence of metal ions.
Signaling Pathways in Pro-oxidant Action
The pro-oxidant activity of flavonoids like kaempferol can trigger signaling cascades that lead to apoptosis. One such pathway is the PI3K/Akt pathway , which is a crucial regulator of cell survival and proliferation. Kaempferol has been shown to inhibit the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells. The generation of ROS through pro-oxidant activity can contribute to the inhibition of this survival pathway. It is plausible that KDE could exert similar effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, which are essential for assessing the antioxidant and pro-oxidant activities of compounds like KDE.
Synthesis of this compound
A strategy for the selective methylation of kaempferol can be adapted to synthesize KDE[2][3][7]. The reactivity of the hydroxyl groups on the kaempferol scaffold is crucial for selective methylation, with the general order of reactivity being 7-OH > 4'-OH > 3-OH >> 5-OH.
Materials:
-
Kaempferol
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve kaempferol in anhydrous acetone.
-
Add potassium carbonate (as a base) to the solution.
-
Add dimethyl sulfate dropwise to the reaction mixture at room temperature. The stoichiometry of DMS will influence the degree of methylation. For the synthesis of the 7,4'-dimethyl ether, approximately 2 equivalents of DMS would be a starting point.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate this compound.
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Caption: Workflow for the synthesis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH solution (in methanol or ethanol)
-
Test compound (KDE) dissolved in a suitable solvent
-
Reference antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the reference antioxidant.
-
Prepare a series of dilutions of the test compound and the reference.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or reference to the wells.
-
Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.
Materials:
-
ABTS solution
-
Potassium persulfate solution
-
Test compound (KDE)
-
Reference antioxidant
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.
-
Prepare serial dilutions of the test compound and the reference.
-
In a 96-well plate, add a fixed volume of the diluted ABTS•⁺ solution to each well.
-
Add a small volume of the different concentrations of the test compound or reference to the wells.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Test compound (KDE)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh.
-
Prepare a standard curve using different concentrations of FeSO₄.
-
Prepare solutions of the test compound.
-
In a 96-well plate, add the FRAP reagent to each well.
-
Add a small volume of the test compound or standard to the wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the test compound by comparing its absorbance to the standard curve, expressed as FeSO₄ equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Test compound (KDE)
-
Quercetin (as a standard)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a black 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or quercetin for a specific period (e.g., 1 hour).
-
Wash the cells and then incubate them with DCFH-DA.
-
After incubation, wash the cells again and add AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the CAA value, which is expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.
Conclusion
This compound, as a derivative of kaempferol, is anticipated to possess both antioxidant and, under specific conditions, pro-oxidant properties. The methylation of the 7 and 4'-hydroxyl groups likely modulates these activities compared to its parent compound. While direct quantitative data for KDE is currently limited, the established methodologies and comparative data from kaempferol provide a robust framework for its evaluation. Further research is warranted to elucidate the precise antioxidant and pro-oxidant profile of KDE and to explore its potential therapeutic applications, particularly in diseases where modulation of redox status is a key therapeutic strategy. The provided experimental protocols offer a comprehensive guide for researchers to undertake such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant vs. Prooxidant Properties of the Flavonoid, Kaempferol, in the Presence of Cu(II) Ions: A ROS-Scavenging Activity, Fenton Reaction and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant vs. Prooxidant Properties of the Flavonoid, Kaempferol, in the Presence of Cu(II) Ions: A ROS-Scavenging Activity, Fenton Reaction and DNA Damage Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Antioxidant vs. Prooxidant Properties of the Flavonoid, Kaempferol, in the Presence of Cu(II) Ions: A ROS-Scavenging Activity, Fenton Reaction and DNA Damage Study | Semantic Scholar [semanticscholar.org]
- 7. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of kaempferol derivatives
A Comparative Guide to the Structure-Activity Relationship of Kaempferol Derivatives
Kaempferol, a natural flavonol found in a wide variety of plants, and its derivatives are the subject of extensive research for their therapeutic potential.[1][2] These compounds exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The efficacy of these derivatives is intrinsically linked to their chemical structure, where minor modifications can lead to significant changes in biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of kaempferol derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Structure-Activity Relationship Insights
The core structure of kaempferol features a flavonoid backbone with hydroxyl groups at positions 3, 5, 7, and 4'. The number and position of these hydroxyl groups, as well as the substitution of other moieties, are critical determinants of its bioactivity.
-
Antioxidant Activity: The antioxidant capacity of flavonoids is often correlated with the number and arrangement of hydroxyl groups. For kaempferol, the 3-OH group is a key feature. However, glycosylation at this position, as seen in derivatives like Kaempferol-3-O-glucoside, can decrease the antioxidant capacity by obstructing the electron-donating hydroxyl group.[6] In contrast, derivatives with modifications that enhance water solubility and metal chelation, such as a sulfonated kaempferol-gallium complex (Kae-SO3-Ga), have shown improved radical scavenging activity.[3][7]
-
Anticancer Activity: The aglycone form, kaempferol, often demonstrates greater cytotoxic effects on cancer cells compared to its glycoside derivatives.[8] For instance, kaempferol was found to be more potent in inhibiting the proliferation of HepG2, CT26, and B16F1 cancer cell lines than its glycosides.[8] The anticancer mechanism involves the modulation of multiple signaling pathways, including the induction of apoptosis and cell cycle arrest.[4][9] Kaempferol has been shown to downregulate signaling pathways like PI3K/AKT and inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and migration.[1][4]
-
Anti-inflammatory Activity: Kaempferol exerts its anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and MAPK.[10][11] It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophage cells.[8][12] The free hydroxyl groups are believed to be essential for this activity.
-
Antimicrobial Activity: Specific kaempferol derivatives have demonstrated significant antimicrobial properties. Studies on kaempferol rhamnoside derivatives isolated from Bryophyllum pinnatum revealed potent activity against a range of bacteria and fungi, with some compounds showing minimum inhibitory concentrations (MICs) as low as 1-2 μg/ml.[13][14] This suggests that the addition of rhamnose moieties can enhance antimicrobial efficacy.
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of kaempferol and its derivatives based on reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.
Table 1: Anticancer Activity of Kaempferol Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| Kaempferol | HepG2 (Liver Cancer) | 30.92 µM | [8] |
| Kaempferol | CT26 (Colon Cancer) | 88.02 µM | [8] |
| Kaempferol | B16F1 (Melanoma) | 70.67 µM | [8] |
| Kaempferol | HCT116 (Colon Cancer) | 53.6 µM | [15] |
| Kaempferol | OVCAR-3 (Ovarian Cancer) | >120 µM (insignificant) | [5] |
| Kaempferol-3-O-rhamnoside | HepG2 (Liver Cancer) | >100 µM | [8] |
| Kaempferol-7-O-glucoside | HepG2 (Liver Cancer) | >100 µM | [8] |
| Kaempferol-3-O-rutinoside | HepG2 (Liver Cancer) | >100 µM | [8] |
| KPF-BBR | NG-97 (Glioma) | 800 µM | [16] |
| KPF-ABR | NG-97 (Glioma) | 600 µM | [16] |
| KPF-BBR / KPF-ABR | U251 (Glioma) | 1800 µM | [16] |
Table 2: Antioxidant Activity of Kaempferol Derivatives
| Compound | Assay | IC50 Value | Reference |
| Kaempferol | DPPH Radical Scavenging | 2.86 µM | [17] |
| Kaempferol | DPPH Radical Scavenging | 4.35 µg/mL | [17] |
| Kaempferol | ABTS Radical Scavenging | Enhanced by Cu(II) ions | [18] |
| Kaempferol-3-O-glucoside | DPPH Radical Scavenging | 13.41 µg/mL | [19] |
| Kaempferol rhamnoside derivative (7) | Antioxidant Activity | 0.71 µg/mL | [14] |
| Methanol extract (B. pinnatum) | Antioxidant Activity | 52.48 µg/mL | [14] |
Table 3: Anti-inflammatory Activity of Kaempferol Derivatives
| Compound | Assay / Cell Line | IC50 Value | Reference |
| Kaempferol | T-cell Proliferation Inhibition | < 30 µM | [8] |
| Kaempferol | Intracellular ROS Inhibition | 7.58 µM | [20] |
| Kaempferol-3-O-rhamnoside | T-cell Proliferation Inhibition | > 100 µM | [8] |
| Kaempferol-7-O-glucoside | T-cell Proliferation Inhibition | > 100 µM | [8] |
| Kaempferol-3-O-rutinoside | T-cell Proliferation Inhibition | > 100 µM | [8] |
Table 4: Antimicrobial Activity of Kaempferol Derivatives
| Compound | Organism | MIC Value (µg/mL) | Reference |
| Kaempferol-3-O-glucoside | S. aureus, E. coli, etc. | 0.625 - 5.00 | [19] |
| Kaempferol rhamnoside derivative (7) | Various bacteria & fungi | 1 - 2 | [13] |
| Kaempferol rhamnoside derivative (5) | Various bacteria & fungi | >2 (less active than 7) | [13] |
| EtOAc extract (B. pinnatum) | Various bacteria & fungi | 16 - 128 | [13][14] |
Key Experimental Protocols
Detailed methodologies for the assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The change in color is measured spectrophotometrically at 517 nm.[21][22]
-
Protocol:
-
Reagent Preparation: Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[23]
-
Sample Preparation: Dissolve the kaempferol derivatives and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.[23]
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of the sample dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[21][23]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[21][23]
-
Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.[21][23]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[21]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.[24]
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan precipitate.[25] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.[26]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[25]
-
Compound Treatment: Treat the cells with various concentrations of kaempferol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[27]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[26][27]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[25][27]
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[27]
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits cell viability by 50%, is then determined.
-
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of NOS, a key enzyme in the inflammatory response.
-
Principle: NOS catalyzes the production of nitric oxide (NO) from L-arginine. Since NO is rapidly oxidized to nitrite and nitrate, its production is quantified by measuring the total nitrite concentration in the sample using the Griess reagent, which forms a colored azo dye.[28][29]
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the NOS enzyme, necessary cofactors (like NADPH), and the substrate (L-arginine) in an appropriate assay buffer.[30][31]
-
Inhibitor Addition: Add various concentrations of the kaempferol derivatives to the reaction wells. A control without any inhibitor is also prepared.[30]
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.[30]
-
Nitrite Detection: Stop the reaction and add the Griess reagents (typically sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to each well.[31] This converts nitrite into a purple azo compound.
-
Measurement: After a short incubation period for color development, measure the absorbance at 540 nm.[30]
-
Calculation: The amount of nitrite produced is determined from a standard curve. The percentage of NOS inhibition is calculated relative to the control, and the IC50 value is determined.
-
Visualizing Pathways and Processes
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental systems.
Caption: Workflow for MTT Cell Viability Assay.
Caption: Kaempferol's inhibition of the NF-κB pathway.
Caption: SAR logic for kaempferol derivatives.
References
- 1. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant vs. Prooxidant Properties of the Flavonoid, Kaempferol, in the Presence of Cu(II) Ions: A ROS-Scavenging Activity, Fenton Reaction and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. goldbio.com [goldbio.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. bioassaysys.com [bioassaysys.com]
- 29. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Nitric Oxide Synthase Assay Kit, Colorimetric | 482702 [merckmillipore.com]
A Comparative Analysis of Synthetic vs. Natural Kaempferol-7,4'-dimethyl Ether (Rhamnocitrin) for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy, experimental protocols, and relevant signaling pathways of synthetic and natural Kaempferol-7,4'-dimethyl ether, also known as rhamnocitrin.
This compound, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This guide provides a comparative overview of the efficacy of rhamnocitrin derived from natural sources versus chemical synthesis, supported by experimental data and detailed methodologies. While direct comparative studies are limited, this document compiles available data to facilitate informed decisions in research and development.
Data Summary: A Comparative Overview
Quantitative data on the biological activities of natural this compound is available from various studies. However, a direct, head-to-head comparison with a synthetic equivalent in the same experimental setup is not extensively reported in the current literature. The following tables summarize the reported efficacy of natural rhamnocitrin. Data for synthetic rhamnocitrin, when available from individual studies, would be presented alongside for indirect comparison.
Table 1: Antioxidant Activity of Natural this compound
| Assay | Test System | IC₅₀ / Activity | Reference |
| DPPH Radical Scavenging | Cell-free | ~25 µM | [1] |
| Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. |
Table 2: Anti-inflammatory Activity of Natural this compound
| Assay | Cell Line | Effect | Concentration | Reference |
| Nitric Oxide (NO) Production | LPS- and IFN-γ-induced mouse peritoneal macrophages | Inhibition | Not specified | [1] |
| TNF-α Production | LPS- and IFN-γ-induced mouse peritoneal macrophages | Inhibition | Not specified | [1] |
| IL-6 Production | LPS- and IFN-γ-induced mouse peritoneal macrophages | Inhibition | Not specified | [1] |
| PTP1B Inhibition | Enzyme assay | IC₅₀ = 16.92 µM | [2] | |
| Note: LPS (lipopolysaccharide) and IFN-γ (interferon-gamma) are used to induce an inflammatory response in cells. PTP1B is a protein tyrosine phosphatase involved in inflammatory signaling. |
Table 3: Anticancer Activity of Natural this compound
| Cell Line | Cancer Type | Assay | IC₅₀ / Effect | Reference |
| Data not available in the reviewed sources | ||||
| Note: While the broader class of flavonoids, including kaempferol, has demonstrated anticancer activities, specific IC₅₀ values for this compound against various cancer cell lines were not detailed in the initial search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of this compound and for key biological assays used to evaluate its efficacy.
Synthesis of this compound (Rhamnocitrin)
The chemical synthesis of this compound can be achieved through selective methylation of the hydroxyl groups of kaempferol. This multi-step process involves protection and deprotection of the more reactive hydroxyl groups to achieve the desired methylation at the C-7 and C-4' positions.
A plausible synthetic route involves the following key steps[3][4][5]:
-
Peracetylation of Kaempferol: Kaempferol is first treated with acetic anhydride in the presence of a catalyst to protect all hydroxyl groups as acetyl esters.
-
Selective Debenzylation/Deacetylation: The protecting groups at the 7 and 4' positions are selectively removed. For instance, a 7-O-benzyl protecting group can be introduced and later removed by hydrogenolysis[3]. Alternatively, selective deacetylation can be performed under controlled conditions[3].
-
Methylation: The free hydroxyl groups at the 7 and 4' positions are then methylated using a methylating agent such as dimethyl sulfate in the presence of a weak base like potassium carbonate[3].
-
Deprotection: The remaining protecting groups on the other hydroxyl groups (e.g., at C-3 and C-5) are removed to yield the final product, this compound.
Illustrative Workflow for Synthesis:
A generalized workflow for the synthesis of this compound.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[6][7]:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (natural or synthetic rhamnocitrin) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[8][9]:
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages[2][10]:
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production is measured by quantifying the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability[5][11]:
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cell proliferation.
1. MAPK (Mitogen-Activated Protein Kinase) Pathway:
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Rhamnetin has been shown to interfere with this pathway, which can contribute to its anti-inflammatory and anticancer effects[12].
Inhibition of the p38 MAPK pathway by this compound.
2. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway:
NF-κB is a key transcription factor that plays a central role in regulating the immune and inflammatory responses. Its activation leads to the expression of various pro-inflammatory genes. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of many natural compounds, including flavonoids.
Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
Natural this compound exhibits promising antioxidant and anti-inflammatory properties. While synthetic routes for this compound are established, direct comparative studies on the efficacy of natural versus synthetic rhamnocitrin are lacking. Researchers should consider that minor impurities in natural extracts could contribute to their overall biological activity, whereas synthetic compounds offer higher purity and consistency. The choice between natural and synthetic sources will depend on the specific research goals, the need for a highly characterized compound, and the scalability of the supply. The provided experimental protocols and pathway diagrams serve as a valuable resource for further investigation into the therapeutic potential of this intriguing flavonoid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 15486-33-6 | FK65584 [biosynth.com]
- 9. [PDF] Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin | Semantic Scholar [semanticscholar.org]
- 10. This compound | Antioxidant | Antifection | TargetMol [targetmol.com]
- 11. 7,4'-dimethylkaempferol (CHEBI:146145) [ebi.ac.uk]
- 12. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of Kaempferol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of kaempferol and its derivatives, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. While direct correlative studies on Kaempferol-7,4'-dimethyl ether are limited, the extensive research on its parent compound, kaempferol, offers valuable insights into its potential therapeutic efficacy. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to facilitate further research and drug development.
Data Presentation: Quantitative Comparison of Kaempferol's Bioactivities
The following tables summarize the quantitative data from various in vitro and in vivo studies on kaempferol, providing a basis for comparing its efficacy across different experimental models.
Table 1: In Vitro Anticancer Activity of Kaempferol
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HepG2 | Human Hepatoma | MTT | 30.92 | [1] |
| CT26 | Mouse Colon Cancer | MTT | 88.02 | [1] |
| B16F1 | Mouse Melanoma | MTT | 70.67 | [1] |
| MKN28 | Human Gastric Cancer | MTT | Not specified | [2] |
| SGC7901 | Human Gastric Cancer | MTT | Not specified | [2] |
| HCCC9810 | Cholangiocarcinoma | CCK-8 | ~50 (at 48h) | [3] |
| QBC939 | Cholangiocarcinoma | CCK-8 | ~60 (at 48h) | [3] |
| A549 | Human Lung Carcinoma | Not specified | Not specified | [4] |
| NCI-H460 | Human Lung Carcinoma | Not specified | Not specified | [4] |
Table 2: In Vivo Anticancer Activity of Kaempferol
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Xenografted mouse model | Breast Cancer | Not specified | Tumor growth inhibition | [4] |
| Subcutaneous xenograft | Cholangiocarcinoma | Not specified | Smaller tumor volume (0.15 cm³ vs. 0.6 cm³ in control) | [5] |
| Lung metastasis model | Cholangiocarcinoma | Not specified | Suppressed number and volume of metastasis foci | [5] |
| Xenograft model | Gastric Cancer | Not specified | Inhibited tumor xenograft growth | [2] |
Table 3: In Vitro Anti-inflammatory Activity of Kaempferol
| Cell Line | Inflammatory Stimulus | Measured Mediator | Inhibition | Reference |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Significant inhibition | [6][7] |
| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | Significant inhibition | [6][7] |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | Downregulation of mRNA expression | [6][8] |
Table 4: In Vivo Anti-inflammatory Activity of Kaempferol and its Glycosides
| Animal Model | Method | Compound | Outcome | Reference |
| Mice | Carrageenan-induced paw edema | Kaempferol-3-O-β-d-glucuronide (K3G) | Dose-dependent reduction in inflammation | [9] |
| Mice | TPA-induced ear edema | Hydroalcoholic extracts of cacti flowers (containing kaempferol) | Inhibition of auricular edema (up to 61.2%) | [10] |
Table 5: In Vitro Antioxidant Activity of Kaempferol
| Assay | IC50 (µg/mL) | Reference |
| DPPH radical scavenging | 4.35 | [11] |
| ABTS radical scavenging | 3.70 | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Anticancer Assay: MTT Proliferation Assay[14]
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of 1 × 10⁵ cells/mL (100 µL/well) and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). A positive control such as 5-fluorouracil can also be included.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is discarded, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The inhibition rate of cell growth is calculated using the formula:
-
Inhibition Rate (%) = [1 - (Absorbance of Experimental Group / Absorbance of Control Group)] x 100%
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema[15][16]
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the test compound).
-
Treatment: The test compound or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes) post-treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group with respect to the control group.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Assay[1][17]
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the activities of kaempferol.
Caption: Kaempferol-induced apoptotic pathway in cancer cells.
Caption: Anti-inflammatory mechanism of Kaempferol via NF-κB inhibition.
Caption: General workflow for in vitro to in vivo correlation studies.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol inhibits gastric cancer tumor growth: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol inhibits the growth and metastasis of cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dietary flavonoid Kaempferol mediates anti-inflammatory responses via the Src, Syk, IRAK1, and IRAK4 molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of Kaempferol-7,4'-dimethyl ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Kaempferol-7,4'-dimethyl ether, a flavonoid compound used in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
I. Hazard Identification and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat to protect from spills.
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe disposal.[2][3] this compound waste should be handled as hazardous chemical waste and segregated based on its physical state (solid or liquid).
Solid Waste Disposal:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.[3][4] The container should be made of a material compatible with the chemical.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] The date of first waste addition should also be recorded.[5]
-
Disposal Procedure:
Liquid Waste Disposal (Solutions):
-
Container Selection: Use a designated, leak-proof, and screw-capped container for liquid hazardous waste.[3][6] If the solvent used is flammable, an appropriate container for flammable liquids should be used.
-
Segregation: Do not mix this compound solutions with other incompatible waste streams. Generally, halogenated and non-halogenated solvent wastes should be kept separate.[2]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration.[2]
-
Disposal Procedure:
III. Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly to remove any residual chemical.
Procedure for Empty Container Disposal:
-
Triple Rinsing: For containers of "acutely hazardous" or "P-list" chemicals, triple rinsing is mandatory.[2] While this compound is not explicitly listed as such, it is good laboratory practice to triple rinse all chemical containers.
-
Rinsate Collection: The rinsate from the triple rinse procedure must be collected and disposed of as hazardous liquid waste.[2]
-
Container Defacing: After rinsing, deface or remove the original product label to prevent misuse.[4][7]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[4]
IV. Storage and Collection of Waste
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste containers.[3][5]
SAA Requirements:
-
The SAA must be at or near the point of waste generation.[5]
-
Store incompatible waste types separately, for example, by using secondary containment.[3][6]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[5]
Arrange for the collection of full waste containers through your institution's Environmental Health & Safety (EH&S) office or equivalent department.[5][6][7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Waste Accumulation (SAA) | 55 gallons | [5] |
| Maximum Acutely Toxic Waste (SAA) | 1 quart (liquid) or 1 kg (solid) | [5] |
| Container Headspace | At least 10% | [4] |
| Storage Time Limit in SAA | Up to 12 months (unless accumulation limits are reached) | [5] |
Experimental Protocol: Triple Rinsing of Empty Containers
This protocol details the standard procedure for decontaminating empty chemical containers.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol, acetone, or water, depending on the residue)
-
Designated liquid hazardous waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring to wet all interior surfaces. Securely cap and shake the container. Pour the rinsate into the designated liquid hazardous waste container.
-
Second Rinse: Repeat the rinsing process with a fresh portion of the solvent. Collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with another fresh portion of the solvent and collect the rinsate.
-
Drying: Allow the empty container to air dry completely in a well-ventilated area, such as a fume hood.[4]
-
Final Disposal: Once dry, deface the label and dispose of the container according to institutional guidelines.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Kaempferol-7,4'-dimethyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Kaempferol-7,4'-dimethyl ether. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Chemical Properties
This compound is a flavonoid derivative and a PTP1B inhibitor.[1] While specific toxicity data is limited, it is prudent to handle it with the care afforded to all research chemicals of unknown toxicological profiles. The parent compound, Kaempferol, is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[2][3][4] Therefore, similar precautions should be taken for its dimethylated derivative.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | CymitQuimica[5], PubChem[6] |
| Molecular Weight | 314.29 g/mol | CymitQuimica[5], PubChem[6] |
| Appearance | Powder | CymitQuimica[5] |
| Melting Point | 180-182 °C | ECHEMI[7] |
| Boiling Point | 539.4±50.0 °C at 760 mmHg | ECHEMI[7] |
| Solubility | ≥ 1 mg/mL (3.18 mM) in solvent | MedChemExpress[1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol[8] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid form and in solution.
| Task | Required Personal Protective Equipment (PPE) |
| Handling Solid Powder (weighing, aliquoting) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- ANSI-approved safety goggles or face shield- N95 or higher-rated respirator (to prevent inhalation of fine particles) |
| Preparing Solutions | - Nitrile gloves- Laboratory coat- ANSI-approved safety goggles or face shield |
| General Laboratory Operations | - Nitrile gloves- Laboratory coat- Safety glasses |
| Cleaning Spills | - Nitrile gloves (double-gloving)- Laboratory coat or chemical-resistant apron- ANSI-approved safety goggles and face shield- N95 or higher-rated respirator |
Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C for the powder form.[8]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[2]
3.2. Weighing the Solid Compound:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Don a full set of PPE, including an N95 respirator, safety goggles, a lab coat, and double nitrile gloves.
-
Use a dedicated, clean spatula and weighing paper.
-
Handle the powder gently to avoid creating dust.
-
After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Securely close the stock container and return it to the appropriate storage location.
3.3. Preparing Solutions:
-
Work within a chemical fume hood.
-
Wear a lab coat, safety goggles, and nitrile gloves.
-
Add the weighed this compound to the solvent slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Store solutions at -80°C for long-term stability.[8]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator.
-
For a small powder spill, gently cover with a damp paper towel to avoid raising dust, then sweep up the material and place it in a sealed container for disposal.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling this compound with integrated safety checkpoints.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C17H14O6 | CID 5378823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | Antioxidant | Antifection | TargetMol [targetmol.com]
- 9. chemfaces.com [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
